Biotin DHPE
Description
Contextualization within Biotinylation Reagent Taxonomy
Biotinylation reagents are a broad class of molecules used to covalently attach biotin (B1667282) to other molecules, such as proteins, nucleic acids, and, in this case, lipids. broadpharm.com These reagents are generally categorized based on the functional group they target. thermofisher.com Common types include those reactive towards amines (like NHS esters), sulfhydryls (maleimides), and carboxyls. broadpharm.com
Biotin DHPE falls into a specific subclass of biotinylation reagents known as biotinylated lipids . thermofisher.combiotium.com Its structure consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety, which is amphipathic, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. ontosight.aimdpi.com The biotin molecule is attached to the hydrophilic head group of the phospholipid. thermofisher.com This design allows this compound to spontaneously insert into lipid bilayers, such as cell membranes or artificial liposomes, effectively displaying the biotin moiety on the surface. mdpi.comthermofisher.com
Some biotinylation reagents also feature spacer arms of varying lengths to minimize steric hindrance between the biotin and the binding pocket of avidin (B1170675) or streptavidin. thermofisher.comthermofisher.com A common variant, Biotin-X DHPE, incorporates an additional six-carbon spacer arm to further optimize this interaction. biotium.comthermofisher.com
Foundational Principles of Biotin-Streptavidin Biorecognition in Research Systems
The utility of this compound is fundamentally rooted in the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. southernbiotech.comthermofisher.comnih.gov This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.com This near-irreversible binding is rapid and stable across a wide range of pH, temperature, and solvent conditions. thermofisher.com
Key Features of the Biotin-Streptavidin System:
High Affinity and Specificity: The binding is highly selective, ensuring that biotinylated molecules are recognized with minimal off-target effects. mdpi.com
Tetrameric Structure: Both avidin and streptavidin are tetrameric proteins, meaning each can bind up to four biotin molecules. southernbiotech.comthermofisher.com This multivalency allows for signal amplification and the assembly of complex molecular architectures. southernbiotech.com
Streptavidin as a Preferred Reagent: While avidin, found in egg whites, was the first to be utilized, streptavidin, isolated from the bacterium Streptomyces avidinii, is often preferred in research. southernbiotech.combosterbio.com Streptavidin is non-glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding to other biological molecules. southernbiotech.combosterbio.com
This robust and reliable binding pair has been harnessed in a vast array of biotechnological applications for decades, including immunoassays (like ELISA and Western blotting), immunohistochemistry, affinity purification, and flow cytometry. southernbiotech.combosterbio.comillinois.edu In the context of this compound, this interaction allows for the stable and specific attachment of streptavidin-conjugated molecules to a lipid membrane surface. thermofisher.com
Significance of this compound as a Phospholipid Conjugate in Advanced Research Paradigms
The conjugation of biotin to a phospholipid like DHPE creates a powerful tool for anchoring biological systems to artificial or cellular membranes. This has profound implications for several advanced research areas:
Liposome (B1194612) and Supported Lipid Bilayer (SLB) Functionalization: this compound can be incorporated into liposomes (artificial vesicles) or SLBs, which are planar lipid bilayers formed on a solid support. thermofisher.commdpi.comnih.gov These biotinylated surfaces can then be used to immobilize streptavidin-coated molecules, such as proteins, antibodies, or nanoparticles. thermofisher.comnih.gov This technique is crucial for studying membrane-related processes, such as cell adhesion, receptor-ligand interactions, and membrane fusion. thermofisher.com For instance, liposomes containing this compound can be tethered to streptavidin-coated surfaces to create stable platforms for analysis. nih.gov
Biosensor Development: The specific and robust nature of the biotin-streptavidin link makes this compound an excellent component for biosensor construction. ontosight.aimdpi.com By functionalizing a sensor surface with a biotinylated lipid bilayer, streptavidin-conjugated capture molecules (e.g., antibodies) can be precisely oriented. mdpi.com This setup can then be used to detect the binding of specific analytes, with applications ranging from molecular diagnostics to cancer cell detection. mdpi.com Research has shown that streptavidin is often preferable to its analogue, neutravidin, for creating stable SLB-based sensing platforms. mdpi.com
Drug Delivery and Targeting: Biotinylated liposomes can be used as targeted drug delivery vehicles. nih.govacs.org By attaching a streptavidin-conjugated targeting ligand (such as an antibody or peptide) to the surface of a drug-loaded, biotinylated liposome, the carrier can be directed to specific cells or tissues. nih.govacs.org This strategy enhances the delivery of therapeutic agents to their site of action while minimizing systemic side effects. nih.gov
Studying Cellular Processes: this compound allows researchers to label the membranes of living cells. mdpi.com These biotinylated cells can then be isolated using streptavidin-coated magnetic beads or analyzed via flow cytometry using fluorescently labeled streptavidin. mdpi.com This method has been optimized to ensure minimal impact on cell viability and the natural conformation of membrane proteins. mdpi.com
Research Findings with this compound
| Research Area | Key Finding | Application |
| Liposome Immobilization | Biotin-labeled DHPE incorporated into liposomes allows for their conjugation to streptavidin-coated magnetic beads. nih.gov | Creation of phospholipid-coated beads for studying lipid-receptor interactions and efferocytosis. nih.gov |
| Biosensor Surface Functionalization | Biotinylated lipids in supported lipid bilayers (SLBs) act as a platform for attaching streptavidin, which can then be used for detecting antibody-antigen interactions. mdpi.com | Development of sensitive and specific biosensors for diagnostics. mdpi.comnih.gov |
| Cell Panning and Isolation | Labeling cells with Biotin-X-DHPE facilitates their attachment to streptavidin-coated magnetic beads for efficient isolation of specific cell types. mdpi.com | High-throughput screening and isolation of antibody binders to cell surface proteins. mdpi.com |
| Drug Delivery Systems | Biotinylated liposomes can be surface-coated with streptavidin-conjugated quantum dots and targeting ligands (like EGF) for receptor-mediated cellular internalization. acs.org | Development of multifunctional carriers for simultaneous imaging and drug delivery. acs.org |
| Membrane Interaction Studies | Surface plasmon resonance (SPR) was used to study the interaction of liposomes containing Biotin-DHPE with immobilized antibodies, demonstrating specific competitive binding. cytivalifesciences.co.jp | Analyzing the kinetics of membrane-bound analytes and determining the minimum number of binding sites required for interaction. cytivalifesciences.co.jp |
Properties
CAS No. |
136235-58-0 |
|---|---|
Molecular Formula |
C53H10N40O10PS |
Molecular Weight |
1019.44 |
Origin of Product |
United States |
Ii. Chemical Architecture and Synthetic Considerations for Research Applications of Biotin Dhpe
Structural Components and Linkage Chemistry
Biotin (B1667282) DHPE, or N-(biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, is a biotinylated lipid frequently used in biochemical and biophysical research to anchor biotin moieties to lipid bilayers, such as those in liposomes or on cell membranes. avantorsciences.combiotium.com This allows for the subsequent attachment of avidin (B1170675) or streptavidin conjugates, which bind with high affinity and specificity to biotin. avantorsciences.combiotium.com The unique architecture of Biotin DHPE is a result of the covalent linkage of three key components: a biotin moiety, a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) scaffold, and in some variations, a spacer arm.
Biotin Moiety
Biotin, also known as vitamin H or B7, is a small, water-soluble vitamin that plays a crucial role as a coenzyme for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis and gluconeogenesis. thermofisher.comasm.org Its chemical structure consists of a ureido ring fused with a tetrahydrothiophene (B86538) ring. thermofisher.com A key feature of the biotin moiety in the context of this compound is its valeric acid side chain, which provides a carboxyl group for covalent attachment to other molecules. The remarkable and highly specific non-covalent interaction between biotin and the proteins avidin and streptavidin (Ka = 10¹⁵ M⁻¹) is the foundation of its utility in a vast array of research applications. thermofisher.comresearchgate.net This strong and stable binding allows for the specific targeting, detection, and purification of biotinylated molecules. thermofisher.comresearchgate.net
Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) Scaffold
The lipid anchor of this compound is 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, commonly known as DHPE. nih.gov This phosphatidylethanolamine (B1630911) (PE) derivative is composed of a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with two saturated 16-carbon fatty acids, hexadecanoic acid (palmitic acid). nih.gov The sn-3 position is linked to a phosphoethanolamine headgroup. nih.gov The two long hydrocarbon chains of the palmitoyl (B13399708) groups provide a strong hydrophobic character, enabling the molecule to readily insert into and become a stable component of lipid bilayers. The phosphoethanolamine headgroup, while zwitterionic at physiological pH, provides a site for the covalent attachment of the biotin moiety.
Spacer Arm Variations (e.g., Biotin-X-DHPE)
To overcome potential steric hindrance that might impede the binding of the relatively large avidin or streptavidin proteins to the biotin moiety situated close to the lipid bilayer surface, variations of this compound incorporating a spacer arm have been developed. avantiresearch.com A common example is Biotin-X-DHPE, where 'X' represents a spacer, often a 6-aminohexanoyl group (also known as a caproyl or "Cap" spacer). avantiresearch.comvwr.comlifetechindia.com This spacer is introduced between the biotin's valeric acid and the ethanolamine (B43304) headgroup of DHPE. lifetechindia.com The spacer arm extends the biotin moiety away from the membrane surface, increasing its accessibility for binding to avidin or streptavidin. avantiresearch.com This can be particularly important when the liposome (B1194612) surface is crowded with other large molecules, such as polyethylene (B3416737) glycol (PEG) for steric stabilization. avantiresearch.comcore.ac.uk The use of spacers like polyethylene glycol (PEG) can also enhance the solubility and biocompatibility of the resulting conjugate. scbt.com
Methodologies for this compound Incorporation into Lipid Systems
The integration of this compound into lipid systems like liposomes is a critical step for their use in targeted delivery and other research applications. Two widely used methods for this purpose are thin-layer hydration and reversed-phase evaporation.
Thin-Layer Hydration Techniques
The thin-film hydration method, also known as the Bangham method, is a straightforward and commonly employed technique for preparing liposomes. mdpi.cominsidetx.comresearchgate.net The process begins with the dissolution of the desired lipids, including this compound and other components like phospholipids (B1166683) and cholesterol, in a suitable organic solvent or solvent mixture (e.g., chloroform (B151607)/methanol). mdpi.commdpi.com This lipid solution is then placed in a round-bottom flask, and the organic solvent is removed under reduced pressure using a rotary evaporator. insidetx.comspringernature.com This step results in the formation of a thin, dry lipid film on the inner surface of the flask. mdpi.com
The subsequent and crucial step is the hydration of this lipid film with an aqueous buffer. mdpi.com The hydration medium is added to the flask, and the mixture is agitated, often at a temperature above the phase transition temperature of the lipids, to promote the swelling and self-assembly of the lipids into multilamellar vesicles (MLVs). mdpi.cominsidetx.com To achieve a more uniform size distribution and produce unilamellar vesicles (SUVs or LUVs), the resulting liposome suspension is typically subjected to further processing steps such as sonication or extrusion through polycarbonate membranes of a defined pore size. springernature.comnih.gov
Table 1: Key Parameters in Thin-Layer Hydration for this compound Incorporation
| Parameter | Description | Research Findings/Considerations |
| Lipid Composition | Molar ratios of constituent lipids, including the primary phospholipid (e.g., DSPC, DOPC), cholesterol, and this compound. mdpi.com | The molar percentage of Biotin-DHPE can be varied to control the density of biotin on the liposome surface. Studies have shown that increasing the mole percentage of biotinylated lipid increases binding to streptavidin. core.ac.uk The inclusion of other lipids like cholesterol can affect membrane fluidity and stability. |
| Organic Solvent | The solvent used to initially dissolve the lipids. | A mixture like chloroform/methanol (B129727) is common to ensure all lipid components are fully dissolved into a homogenous mixture. mdpi.com |
| Hydration Buffer | The aqueous solution used to rehydrate the lipid film. | The pH and ionic strength of the buffer can influence the surface charge and stability of the resulting liposomes. mdpi.com |
| Post-formation Processing | Methods like extrusion or sonication to reduce liposome size and lamellarity. | Extrusion through membranes with specific pore sizes (e.g., 100 nm) is a common method to produce unilamellar vesicles with a controlled size distribution. nih.gov |
Reversed-Phase Evaporation Methods
The reversed-phase evaporation method is another technique used for liposome preparation that often results in a high encapsulation efficiency of water-soluble molecules. creative-biostructure.commdpi.com This method involves the formation of a water-in-oil emulsion.
The process starts by dissolving the lipids, including this compound, in an organic solvent system, such as a mixture of chloroform, isopropyl ether, and methanol. creative-biostructure.comacs.org An aqueous buffer is then added to this lipid-containing organic phase, and the mixture is sonicated to form a stable water-in-oil emulsion where the aqueous phase is dispersed as small droplets within the organic phase. creative-biostructure.comacs.org
The next step is the slow removal of the organic solvent under reduced pressure. creative-biostructure.com As the solvent evaporates, the lipid molecules deposit at the interface between the aqueous droplets and the bulk organic phase, eventually forming a bilayer. This process leads to the formation of a viscous gel, which, upon further removal of the solvent and gentle agitation, collapses to form a suspension of large unilamellar vesicles (LUVs). nih.gov
Table 2: Comparison of Liposome Preparation Methods for this compound Incorporation
| Feature | Thin-Layer Hydration | Reversed-Phase Evaporation |
| Starting Point | Dry lipid film | Water-in-oil emulsion creative-biostructure.com |
| Typical Resulting Vesicles | Multilamellar Vesicles (MLVs), requiring further processing for unilamellar vesicles. mdpi.com | Large Unilamellar Vesicles (LUVs) nih.gov |
| Encapsulation Efficiency | Generally lower for hydrophilic molecules. mdpi.com | Generally higher for hydrophilic molecules. mdpi.com |
| Residual Solvent | Can be a concern and may require extensive drying. mdpi.com | Removal of the organic solvent from the final suspension is critical and can be challenging. creative-biostructure.com |
| Complexity | Relatively simple and widely used. mdpi.com | More complex than thin-film hydration. |
Considerations for Homogenization and Vesicle Formation
The utility of N-(Biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Biotin-DHPE) in research, particularly in biophysical and cell biology studies, is intrinsically linked to its incorporation into lipid bilayers, such as liposomes or supported lipid bilayers. The processes of homogenization and vesicle formation are critical for creating stable, uniformly sized lipid structures that display the biotin moiety on their surface, enabling a wide range of applications based on the high-affinity interaction between biotin and avidin or streptavidin. biotium.combiotium.com
The creation of biotinylated vesicles is a multi-step process that begins with the selection of lipids and culminates in a homogenous suspension of liposomes with desired physical characteristics. Biotin-DHPE, being soluble in chloroform, is typically mixed with other phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), in an organic solvent. biotium.comnih.govfrontiersin.org The molar ratio of Biotin-DHPE is a key variable, as it determines the final density of biotin ligands on the vesicle surface, which can be precisely controlled for specific experimental needs. rsc.org
The initial step involves creating a thin lipid film by evaporating the organic solvent under a stream of inert gas, like argon, followed by drying under a vacuum. nih.govprotocols.io This film is then hydrated with an aqueous buffer, a process that is typically carried out at a temperature above the lipid's phase transition temperature (Tc) to ensure proper lipid mobility. protocols.iocreative-biolabs.com This hydration step results in the spontaneous formation of multilamellar vesicles (MLVs), which are large, heterogeneous structures with multiple concentric lipid bilayers. protocols.io
To produce vesicles of a defined size and lamellarity, which is crucial for most research applications, the raw MLV suspension must undergo a homogenization, or sizing, process. protocols.io Several techniques are employed for this purpose, each with specific advantages.
Common Homogenization Techniques:
Sonication: This method uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). While effective, it can sometimes lead to lipid degradation. nih.gov
Extrusion: This is a widely used method where the MLV suspension is repeatedly forced through a polycarbonate membrane with a defined pore size (e.g., 100 nm). nih.govsigmaaldrich.commdpi.com This process yields large unilamellar vesicles (LUVs) with a narrow size distribution, making it highly reproducible. frontiersin.orgprotocols.io
Microfluidization: This technique involves passing the lipid suspension through a high-pressure, micro-channel interaction chamber, resulting in uniform liposomes. It is a repeatable process that yields vesicles with good encapsulation properties. creative-biolabs.com
Centrifugation: In some protocols, centrifugation has been used as an alternative to filter extrusion for the post-rehydration sizing of liposomes. researchgate.net
The choice of homogenization technique depends on the desired vesicle characteristics and the specific requirements of the downstream application. For instance, studies involving receptor clustering or surface binding often rely on the uniform vesicles produced by extrusion. rsc.org
Interactive Table 1: Common Homogenization Techniques for Biotin-DHPE Containing Liposomes
| Technique | Principle | Typical Resulting Vesicles | Advantages | Considerations |
|---|---|---|---|---|
| Extrusion | Forcing lipid suspension through a porous membrane of defined size. | Large Unilamellar Vesicles (LUVs) ~50-200 nm. | Produces uniform, monodisperse vesicle populations; high reproducibility. protocols.iosigmaaldrich.com | Potential for minor sample loss during the process. |
| Sonication | High-frequency sound waves disrupt multilamellar structures. | Small Unilamellar Vesicles (SUVs) ~20-50 nm. | Simple and rapid method for creating small vesicles. | Can introduce impurities from the sonicator tip; potential for lipid degradation. nih.gov |
| Microfluidization | High-pressure impingement of the lipid suspension in micro-channels. | Uniform LUVs or SUVs. | Scalable and produces vesicles with high encapsulation efficiency. creative-biolabs.com | Requires specialized equipment. |
| Thin-Film Hydration & Vortexing | Hydration of a dry lipid film with aqueous buffer followed by mechanical agitation. | Multilamellar Vesicles (MLVs) of heterogeneous size. | Simple initial step for forming vesicles. nih.govprotocols.io | Produces a non-uniform population; requires a secondary sizing step for most applications. nih.gov |
Research studies have employed these methods to generate Biotin-DHPE-containing vesicles for various applications. The precise formulation, including the molar percentage of the biotinylated lipid, is tailored to the experimental question. For example, in studies of efferocytosis, liposomes were prepared with 1% Biotin-DHPE to facilitate conjugation to streptavidin-coated beads. nih.gov In other research focused on membrane dynamics, biotinylated lipids have been incorporated at concentrations ranging from 0.025% to 5% to modulate the multivalent binding of vesicles to streptavidin-functionalized surfaces. rsc.org
Interactive Table 2: Research Findings on Biotin-DHPE Vesicle Formulations
| Primary Lipids | Biotinylated Lipid & Molar % | Formation/Homogenization Method | Vesicle Size (approx.) | Research Application | Reference |
|---|---|---|---|---|---|
| DOPC, DOPS | 1% Biotin-labeled DHPE | Thin-film hydration, incubation, sonication. | Not specified | Studying lipid-receptor interaction and efferocytosis. | nih.gov |
| POPC | 1 mol% Biotin-PE | Extrusion. | Not specified | Studying crowding-induced morphological changes in vesicles. | frontiersin.org |
| DOPC | 0.025% to 5% DOPE-Biotin | Extrusion. | ~100 nm | Investigating receptor clustering on supported lipid bilayers. | rsc.org |
| POPC | Undisclosed amount of Biotin-PE | Incubation to insert biotin-lipids into pre-formed vesicles. | Not specified | Investigating the rupture pathway of liposomes on surfaces. | mdpi.com |
Once formed, these biotinylated vesicles are stable for extended periods when stored properly, typically at 4°C under an argon atmosphere to prevent lipid oxidation. nih.gov Their utility lies in their ability to be tethered to streptavidin-coated surfaces, beads, or other molecules, providing a versatile platform for studying a multitude of biological processes, including membrane fusion, protein-lipid interactions, and cell signaling events. nih.govrsc.org
Iii. Integration and Behavior of Biotin Dhpe in Biological and Biomimetic Membranes
Formation of Biotinylated Liposomes and Vesicles
Biotinylated liposomes are spherical vesicles composed of a lipid bilayer that includes Biotin (B1667282) DHPE. These structures serve as powerful tools in drug delivery, diagnostics, and biosensing, primarily due to the specific targeting capabilities afforded by the surface-exposed biotin moieties.
The creation of functional biotinylated liposomes is highly dependent on the precise lipid composition and the molar ratios of the constituent components. Biotin DHPE is typically mixed with other phospholipids (B1166683), such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or hydrogenated soy phosphatidylcholine (HSPC), and often includes cholesterol to modulate membrane fluidity and stability. biorxiv.orgnih.govingentaconnect.com
The molar percentage of this compound is a critical parameter that is adjusted based on the intended application. For instance, in some biosensor applications, a very low molar ratio of Biotin-X-DHPE (0.01 mol%) has been incorporated alongside DPPC, cholesterol, and dipalmitoylphosphatidylglycerol (B1197311) (DPPG) to create biotin-tagged liposomes. ingentaconnect.com In other studies, the concentration of biotinylated lipids can range from 0.01 mol% to as high as 20 mol%. nih.govutwente.nl The inclusion of other functional lipids, such as fluorescently labeled lipids (e.g., Texas Red-DHPE, BODIPY FL-DHPE) or PEGylated lipids (e.g., DSPE-PEG), is common for visualization and to reduce non-specific binding, respectively. biorxiv.orgnih.govmdpi.com
The table below summarizes various lipid compositions used in the formation of biotinylated vesicles, illustrating the range of molar ratios reported in research.
| Primary Lipid(s) | Biotinylated Lipid | Other Components | Molar Ratio | Application Context | Reference |
| HSPC, Cholesterol | DSPE-PEG-Biotin, DHPE-TR | - | 56.7:37.8:4.8:0.5 | Chemotherapeutic delivery | biorxiv.orgbiorxiv.org |
| DOPC | Biotin-labeled DHPE | - | 99:1 (w/w) | PC Liposome (B1194612) formation | nih.gov |
| DOPC, DOPS | Biotin-labeled DHPE | - | 49:50:1 (w/w) | PS Liposome formation | nih.gov |
| DOPE, DOTAP | BODIPY FL-DHPE | - | 1:1:0.1 | Fusogenic liposome analysis | mdpi.com |
| DOPC | PE-CAP-Biotin, Texas Red-DHPE* | DSPE-PEG2K | Remainder:20:10:2 | Endocytic uptake studies | nih.gov |
| DPPC, Cholesterol | Biotin-X-DHPE | DPPG | 10:10:0.01:1 | Electrochemical immunosensor | ingentaconnect.com |
| Note: DHPE derivative used for fluorescence, not biotinylation, but included in the overall lipid mixture. |
The size and stability of biotinylated liposomes are crucial for their experimental performance. Liposome size is most commonly controlled through extrusion. nih.govpnas.org This technique involves passing a suspension of multilamellar vesicles through polycarbonate filters with defined pore sizes (e.g., 0.1 µm or 0.4 µm) multiple times to produce small, unilamellar vesicles (SUVs) with a more uniform diameter. nih.govingentaconnect.compnas.org
The stability of these liposomal formulations is often assessed by monitoring their mean hydrodynamic diameter and size distribution over time using dynamic light scattering (DLS). biorxiv.orgmdpi.com For storage, liposomes are typically kept at 4°C in a suitable buffer such as phosphate-buffered saline (PBS). ingentaconnect.commdpi.com Some formulations have demonstrated stability for over a year under these conditions, while others may show changes in size within a couple of weeks, necessitating their use within a shorter timeframe. mdpi.com To enhance long-term stability, particularly for commercial applications or extended storage, lyophilization (freeze-drying) with cryoprotectants like sucrose (B13894) can be employed. researchgate.net
Studies have also investigated how physical parameters affect liposome behavior in biosensor assays. For instance, in surface plasmon resonance (SPR) studies, liposome size was found to influence binding kinetics, with smaller liposomes exhibiting faster association rates. cytivalifesciences.co.jp However, very small liposomes (<25 nm) were also noted to be less stable. cytivalifesciences.co.jp The flow rate during the experiment also impacts the binding response, with lower flow rates proving more effective for larger liposomes. cytivalifesciences.co.jp
A key advantage of liposomes is their ability to encapsulate aqueous cargo, which can include signaling molecules or biosensing probes. This feature is leveraged to create powerful signal amplification systems. A common strategy is to encapsulate a high concentration of an electroactive or fluorescent species within the biotinylated liposome.
One prominent example involves the encapsulation of potassium ferrocyanide for use in electrochemical immunoassays. ingentaconnect.com In this system, biotin-tagged liposomes containing ferrocyanide compete with free biotin analyte for binding sites on an antibody-functionalized electrode. ingentaconnect.com After binding and washing steps, the captured liposomes are lysed, releasing the ferrocyanide, which generates a strong, quantifiable electrochemical signal. ingentaconnect.com The reversed-phase evaporation method is a technique used for preparing such liposomes, which involves dissolving the lipid mixture in an organic solvent, adding the aqueous probe solution, and then removing the organic solvent under reduced pressure. ingentaconnect.com
Another example is the encapsulation of dopamine (B1211576) in biotin-X-DHPE tagged liposomes for application in electrochemical DNA biosensors. researchgate.net These liposomes act as signal enhancers, demonstrating the versatility of this encapsulation strategy. researchgate.net
Control of Liposome Size and Stability in Experimental Systems
Engineering Supported Lipid Bilayers (SLBs) with this compound
Supported lipid bilayers (SLBs) are planar membranes formed on a solid substrate, often glass or silica (B1680970). pnas.org They serve as excellent mimics of the cell surface. Incorporating this compound into SLBs allows for the controlled immobilization of streptavidin-conjugated molecules, such as proteins or receptors, creating a functionalized surface for studying cell adhesion, signaling, and other interfacial phenomena.
The most common method for fabricating SLBs is vesicle fusion. pnas.org This process begins with the preparation of small unilamellar vesicles (SUVs) containing the desired lipid mixture, including this compound, typically through extrusion. pnas.org This SUV solution is then introduced to a clean, hydrophilic substrate. The vesicles adsorb onto the surface, where they rupture and fuse together to form a continuous, single lipid bilayer. pnas.org The substrate is often pre-treated, for example with sodium hydroxide (B78521) or piranha solution, to ensure it is clean and hydrophilic, which facilitates high-quality bilayer formation. pnas.org
Advanced fabrication techniques allow for the creation of patterned SLBs. Electron-beam lithography can be used to pre-pattern a substrate with metallic or polymer lines that act as diffusion barriers, corralling the fluid lipids into defined areas after the SLB is formed by vesicle fusion. nih.govacs.org Microfluidic channels are also used to confine the vesicle solution to specific regions of a substrate, such as over a sensor element like a carbon nanotube. cornell.edu These methods enable the creation of complex membrane architectures for studying spatial organization of membrane components. nih.gov
Controlling the surface density of biotin ligands on an SLB is essential for quantitatively studying molecular interactions. This is achieved directly by controlling the molar ratio of the biotinylated lipid (e.g., this compound or Biotin-Cap-PE) in the initial lipid mixture used to form the vesicles. utwente.nl
Researchers have systematically varied the mole percent of biotinylated lipids from as low as 0.01% to 5% to study its effect on protein binding and cellular responses. utwente.nlrsc.org For example, the adhesion and differentiation of human mesenchymal stem cells have been shown to be dependent on the ligand density on DOPC SLBs, which was controlled by varying the molar ratio of biotinylated lipids (0.01, 0.5, and 1 mol%). utwente.nl
Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to investigate the binding of vesicles or proteins to SLBs and have revealed that the density of biotin on both the SLB and interacting vesicles dictates the binding regime and the extent of receptor clustering. rsc.org It was found that a transition between dense and low vesicle packing occurred at approximately 0.6% biotin in the vesicles. rsc.org Even a minimal density, calculated to be as low as a single biotin molecule per liposome (using 0.0012 mol% biotin-DHPE), has been shown to be sufficient for detectable binding in sensitive biosensor setups. cytivalifesciences.co.jp
The table below provides examples of different biotinylated lipid densities used in SLB-based experimental systems.
| Primary Lipid | Biotinylated Lipid | Molar % of Biotinylated Lipid | Experimental System | Reference |
| DOPC | Biotinyl-cap-PE | 0.1% | GUV assembly on SLBs | |
| DOPC | DOPE-biotin | 0.1%, 0.4%, 2.0% | QCM-D analysis of vesicle binding | rsc.org |
| POPC | Biotin-cap-PE | 0.5% | pH-based protein binding detection | nih.gov |
| DOPC/DPPC | Biotin DOPE | 0.01%, 0.5%, 1.0% | Guiding stem cell adhesion | utwente.nl |
| POPC | 16:0 Biotinyl Cap PE | 4 wt% | Protein mobility studies on polymer anchors | acs.org |
| DOPC | Biotinyl-Cap-PE | 2.0% | SLB on carbon nanotube FETs | cornell.eduresearchgate.net |
Integration with Nanopatterned Surfaces
Biotin-DHPE is a valuable tool for studying lipid behavior in biomimetic systems, particularly in conjunction with nanopatterned surfaces. These surfaces, which support lipid bilayers, create defined regions of membrane curvature, allowing for detailed investigation of lipid sorting and dynamics. mdpi.comresearchgate.net By assembling supported lipid bilayers (SLBs) containing Biotin-DHPE over nanopatterned substrates, researchers can measure the accumulation and movement of lipids in areas with specific radii of curvature, ranging from 28 nm to 55 nm. mdpi.com
One approach involves using nanoparticle-patterned substrates to support a lipid bilayer, creating spatially distinct areas of membrane curvature. mdpi.comresearchgate.net In these systems, Biotin-X-DHPE is incorporated into the bilayer, typically composed of lipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). mdpi.com The biotinylated headgroup of the DHPE lipid allows for subsequent labeling with fluorescently tagged streptavidin, enabling visualization and tracking of single lipid molecules using techniques like total internal reflection fluorescence (TIRF) microscopy. mdpi.com Studies have shown that the dynamics of single Biotin-DHPE molecules are influenced by membrane curvature, exhibiting highly confined motion in these regions. mdpi.comresearchgate.net
Another application involves the use of electron-beam (E-beam) lithography to create nanopatterned metal lines on a substrate. nih.govsalaitalab.com These metal lines act as physical barriers to the lateral diffusion of lipids within the supported membrane. nih.gov By incorporating Biotin-DHPE into such a patterned membrane, researchers can tether proteins of interest via biotin-streptavidin linkages and study their organization and interaction in confined membrane corrals. salaitalab.com This methodology is critical for investigating the role of receptor organization in cellular signaling processes. nih.govsalaitalab.com
Furthermore, gold nanoparticles embedded in supported lipid bilayers provide another platform for utilizing Biotin-DHPE. acs.org These nanoparticles can be functionalized with various molecules, and Biotin-DHPE within the surrounding lipid bilayer can be used to anchor other components, such as peptides, via streptavidin linkers. acs.org For instance, the integrin-interacting peptide RGD can be anchored to a bilayer containing biotinylated lipids to study cell adhesion. acs.org
Cellular Membrane Labeling and Incorporation Dynamics
Assessment of this compound Insertion into Live Cell Membranes
Biotin-DHPE serves as an effective agent for labeling the membranes of living cells. Its structure, which features a hydrophilic head group and a hydrophobic tail, mimics that of the natural phospholipids composing the cell membrane. nih.gov This similarity allows Biotin-DHPE to readily insert and immobilize itself into the lipid bilayer of live cells, a process that has been shown to cause minimal damage to the cells. nih.gov
The efficiency of Biotin-DHPE insertion into live cell membranes has been quantitatively assessed using methods such as Fluorescence-Activated Cell Sorting (FACS) analysis. nih.gov In one study, cells were incubated with Biotin-X-DHPE and then labeled with Streptavidin-FITC for detection. The results showed that a high percentage of cells, approximately over 80%, were efficiently labeled with Biotin-X-DHPE. nih.gov Crucially, this labeling process did not alter the expression level of a target protein (FGFR3) on the cell surface, indicating that the insertion of the lipid does not significantly disrupt the native state of membrane proteins. nih.gov This property is vital for applications like cell panning, where preserving the natural conformation of membrane proteins on viable cells is essential. nih.gov
Optimization of Staining Conditions for Cellular Imaging
The successful application of Biotin-DHPE for cellular imaging hinges on the optimization of staining conditions, which can vary depending on the specific application and cell type. Research has identified key parameters, including incubation time, temperature, solvent, and buffer composition, that influence the efficiency and quality of the staining.
For applications involving the attachment of beads to live cells for processes like semi-automated cell panning, a relatively short incubation time at room temperature has been found to be effective. One study determined that incubating cells with Biotin-X-DHPE for 30 minutes at room temperature resulted in over 80% of the lipid attaching to the cell surface. nih.gov The choice of labeling buffer was also optimized, with a Pluronic F-68 buffer yielding more efficient cell labeling compared to PBS or EDTA-containing buffers. nih.gov
In the context of high-resolution imaging techniques like expansion microscopy (TT-ExM), different staining conditions have been optimized to achieve the strongest fluorescent signals. For staining lipid structures in fixed COS-7 cells, researchers compared various dilutions and incubation times. biorxiv.orgnih.gov They found that dissolving Biotin-DHPE in chloroform (B151607) and then diluting it in 50% ethanol (B145695) for an overnight incubation yielded the best staining signals. biorxiv.orgnih.govresearchgate.net This protocol was superior to using 70% ethanol or shorter incubation times of 150 minutes. biorxiv.orgresearchgate.net
The following table summarizes optimized staining conditions from different research applications.
| Application | Cell Type / System | Biotin-DHPE Concentration | Solvent / Buffer | Incubation Time | Incubation Temperature | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| Live Cell Labeling (for Cell Panning) | Live Cells (FGFR3-expressing) | 3 µg | Pluronic F-68 buffer | 30 min | Room Temperature | >80% of Biotin-X-DHPE attached to cell surface. | nih.gov |
| Lipid Staining (for Expansion Microscopy) | Fixed COS-7 Cells | 0.1 mg/ml | 50% Ethanol (diluted from Chloroform stock) | Overnight | Room Temperature | Strongest fluorescent signals obtained for visualizing intracellular lipid structures. | biorxiv.orgnih.govresearchgate.netnih.gov |
| Supported Lipid Bilayer (SLB) Preparation | Biomimetic Membrane | 0.1 mol % | Vesicle solution in buffer | 45 min | Not specified | Used for TIRF calibration and protein tethering. | nih.govsalaitalab.com |
Specificity of Lipid Staining in Subcellular Compartments
Biotin-DHPE is widely used to label lipid-containing structures within cells for visualization via microscopy. biorxiv.orgnih.govresearchgate.net Its utility extends beyond simply marking the outer plasma membrane. Studies have demonstrated that Biotin-DHPE can effectively stain a wide array of intracellular and subcellular lipid-rich compartments.
When applied to cultured cells, such as COS-7 cells or primary neurons, Biotin-DHPE labeling, often enhanced with tyramide signal amplification (TSA), reveals a complex network of internal membranes. biorxiv.orgresearchgate.net It clearly visualizes not only the plasma membrane but also the endoplasmic reticulum, Golgi apparatus, mitochondria, and various lipid-containing vesicles in the cytoplasm. researchgate.netbiorxiv.orgresearchgate.net In cultured neurons, Biotin-DHPE staining has successfully outlined the entire neuron, including the soma, dendrites, and axons, and revealed densely packed tubular structures identified as mitochondria. biorxiv.orgresearchgate.net
Intriguingly, Biotin-DHPE also labels lipid structures within the nucleus. researchgate.netbiorxiv.org It has been observed to stain the nuclear matrix and lipid-containing foci within the nucleolus. researchgate.netbiorxiv.org During cell division, it highlights a "chromosome matrix," a lipid-containing structure at the boundary of chromosomes, suggesting a role for lipids in chromosome organization. biorxiv.orgresearchgate.net
The lipid-specific nature of Biotin-DHPE staining has been experimentally validated. nih.govbiorxiv.org Treatment of PFA-fixed cells with lipid-extracting solvents like 100% methanol (B129727) or 100% acetone (B3395972) prior to analysis resulted in a general reduction of the Biotin-DHPE signal across all subcellular regions. nih.govbiorxiv.org In contrast, signals from DNA stains (like DAPI) and nuclear proteins (like Ki-67) were not affected by these treatments. nih.govbiorxiv.org This confirms that Biotin-DHPE specifically targets and labels lipids within the complex cellular environment. nih.govbiorxiv.org
Iv. Molecular and Cellular Mechanisms Elucidated Through Biotin Dhpe Research
Elucidation of Molecular Recognition Events via Biotin-Streptavidin Interactions
The exceptionally strong and specific non-covalent interaction between biotin (B1667282) and streptavidin serves as a cornerstone for numerous biotechnological applications and as a model system for studying molecular recognition. With a dissociation constant (Kd) on the order of 10-14 to 10-16 M, this binding is one of the strongest known in nature. rsc.orgresearchgate.net By incorporating biotin into a lipid, Biotin DHPE allows researchers to anchor this powerful recognition system to a membrane surface, thereby enabling detailed investigations of binding events in a biologically relevant two-dimensional environment.
The kinetics of the biotin-streptavidin interaction are characterized by a very fast association rate and an extremely slow dissociation rate. While much of the kinetic data has been generated for biotin in solution, these values provide a baseline for understanding the interaction in membrane systems. Studies have reported association rate constants (k_on) for biotin and streptavidin to be in the range of 3.0 x 106 to 7.5 x 107 M-1s-1. researchgate.netnih.gov
When this compound is incorporated into a lipid bilayer, the presentation of the biotin headgroup on the membrane surface can influence the binding kinetics. The lipid anchor confines the biotin moiety to the two-dimensional plane of the membrane, affecting its accessibility and the dimensionality of the diffusion-limited binding process. Research using liposomes containing biotinylated lipids has shown that the kinetics of association can be influenced by factors such as the density of the biotinylated lipid and the size and fluidity of the liposomes. For instance, studies using surface plasmon resonance (SPR) with liposomes containing this compound have demonstrated that smaller liposomes exhibit faster association rates with binding partners compared to larger ones.
The affinity of streptavidin for this compound embedded in a membrane remains exceptionally high. The use of a spacer arm in derivatives like Biotin-X-DHPE, which separates the biotin group from the lipid headgroup, can help to alleviate steric hindrance and ensure optimal binding to streptavidin. biotium.com This high-affinity interaction is stable and allows for the robust coupling of streptavidin and its conjugates to membrane surfaces for further study. nih.gov
Table 1: General Kinetic and Affinity Parameters for the Biotin-Streptavidin Interaction
| Parameter | Value | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~10-14 - 10-16 M | Indicates extremely high binding affinity. rsc.orgresearchgate.net |
| Association Rate Constant (k_on) | 3.0 x 106 - 7.5 x 107 M-1s-1 | Represents a very rapid binding process. researchgate.netnih.gov |
Competitive binding assays are a powerful tool for quantifying the affinity of an unlabeled analyte by measuring its ability to compete with a labeled analyte for a limited number of binding sites. This compound incorporated into liposomes has been effectively used in such assays.
In one example, liposomes containing this compound were used in a surface plasmon resonance (SPR)-based competitive assay. The binding of these biotinylated liposomes to an immobilized anti-biotin antibody was inhibited by the presence of a soluble competitor, biotin-jeffamine. This competition allowed for the determination of the competitor's inhibitory concentration (IC50), which was found to be 60 nM, demonstrating the specificity of the interaction.
Similar competitive assay formats can be employed using immobilized streptavidin. In such a setup, the binding of streptavidin to this compound-containing membranes can be competed with by free biotin or other biotinylated molecules. The degree of displacement of the this compound-streptavidin interaction provides a measure of the relative affinity and concentration of the competing ligand. These studies are crucial for validating the specificity of the biotin-streptavidin interaction at the membrane surface and for screening potential inhibitors or interacting partners.
Kinetic and Affinity Analysis in Membrane Systems
Insights into Lipid Dynamics and Membrane Organization
This compound has proven to be an invaluable probe for investigating the dynamic nature of lipid membranes. By tagging this compound with fluorescently labeled streptavidin or quantum dots, researchers can track the movement of individual lipid molecules and gain insights into the factors that govern membrane organization and fluidity.
Single-particle tracking (SPT) studies using this compound have provided detailed information about the lateral diffusion of lipids within a bilayer. In these experiments, a low concentration of this compound is incorporated into a supported lipid bilayer and labeled with a fluorescent streptavidin conjugate. The movement of these individual fluorescent spots is then tracked over time using techniques like total internal reflection fluorescence (TIRF) microscopy.
These studies reveal that lipid diffusion is not always a simple random walk. The trajectories of single this compound molecules can show different modes of motion, including free diffusion, confined diffusion within small domains, and immobile periods. The diffusion coefficient (D) is a key parameter derived from these analyses, providing a quantitative measure of lipid mobility. In fluid lipid bilayers, such as those made of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), lipid probes can have diffusion coefficients in the range of 2–4 × 10−8 cm2/s. nih.gov However, the presence of immobile obstacles, such as proteins anchored to the substrate, can dramatically reduce the mobility of lipids like this compound. acs.org This highlights how the membrane environment can influence the dynamics of its components.
Cellular membranes exhibit a wide range of curvatures that are essential for various biological processes. Research has shown that membrane curvature can influence the local composition and dynamics of lipids. This compound has been a key tool in dissecting these effects.
A study using supported lipid bilayers formed over nanopatterned surfaces created regions of controlled membrane curvature. Single-molecule tracking of Biotin-X-DHPE, tagged with fluorescently labeled streptavidin, was performed on these curved membranes. The results demonstrated that the dynamics of Biotin-X-DHPE were significantly affected by membrane curvature. nih.govmdpi.com
Table 2: Diffusion of Single Biotin-X-DHPE Molecules on Flat vs. Curved Membranes
| Membrane Region | Diffusion Coefficient (D_fast) | Percentage of Fast-Moving Fraction | Diffusion Coefficient (D_slow) | Percentage of Slow-Moving Fraction |
|---|---|---|---|---|
| Flat | 0.82 µm²/s | 55% | 0.04 µm²/s | 45% |
| Curved (28 nm ROC) | 0.28 µm²/s | 30% | 0.01 µm²/s | 70% |
Data adapted from a study on POPC bilayers, where single Biotin-X-DHPE molecules were tracked. nih.govmdpi.com
As shown in the table, tracks of Biotin-X-DHPE in highly curved regions (radius of curvature = 28 nm) were significantly more confined, exhibiting a more than three-fold reduction in the average step size compared to tracks on flat regions. mdpi.com The analysis of the distribution of step sizes revealed a shift towards slower diffusion coefficients and a larger fraction of slow-moving molecules in the curved areas. nih.govmdpi.com This confined motion suggests that the lipid probe experiences a different local environment in regions of high curvature, which may be due to lipid packing defects that serve as transient binding sites. mdpi.com
Lipid sorting and the formation of distinct lipid domains are critical for the spatial organization of cellular processes. This compound has been used to investigate how lipids partition between different membrane phases and how this partitioning is influenced by factors like membrane curvature and the binding of proteins.
Studies on phase-separated giant unilamellar vesicles (GUVs) have shown that biotinylated lipids can exhibit preferential partitioning. For example, in membranes composed of a mixture of lipids that separate into liquid-ordered (Lo) and liquid-disordered (Ld) phases, Biotin-X-DHPE has been shown to preferentially partition into the more fluid Ld phase. nih.gov This preference is attributed to the steric repulsion created by its biotin-conjugated headgroup, which is more easily accommodated in the less tightly packed Ld phase. nih.gov
Furthermore, the accumulation of lipids at sites of high membrane curvature is a form of lipid sorting. Research has shown that lipids with the DHPE headgroup accumulate more in curved regions compared to single-tailed lipids. mdpi.com This suggests that the molecular shape of the lipid plays a role in its ability to sense and localize to curved membrane environments. The binding of streptavidin to this compound can further influence this organization, potentially inducing the formation of protein-lipid domains on the membrane surface. nih.gov
Effects of Membrane Curvature on this compound Dynamics
Modulation of Protein-Lipid Interactions at Membrane Interfaces
This compound is a synthetic phospholipid that incorporates a biotin molecule at its headgroup. This design allows it to be integrated into lipid bilayers, such as liposomes or supported membranes, presenting the biotin moiety to the aqueous environment. ontosight.ai The high-affinity, specific interaction between biotin and proteins like avidin (B1170675) or streptavidin is then exploited to anchor, isolate, or study membrane-associated components. thermofisher.combiotium.combiotium.com This "molecular handle" has enabled researchers to design a variety of assays to probe the complexities of protein-lipid interactions.
The study of membrane proteins is often challenging because many are not suitable for direct immobilization onto sensor surfaces while maintaining their native conformation and function. cytivalifesciences.co.jp Reconstituting these proteins into biotinylated vesicles, or liposomes, containing this compound provides a powerful solution. These proteoliposomes can then be used in interaction analyses with an immobilized binding partner. cytivalifesciences.co.jp
Research has focused on optimizing this approach by studying how factors like liposome (B1194612) size, flow rate during analysis, and the density of this compound in the vesicle membrane affect experimental outcomes. cytivalifesciences.co.jp In one model system, the kinetics of interaction between biotinylated liposomes and immobilized anti-biotin antibodies were analyzed using surface plasmon resonance (SPR). It was found that smaller liposomes generally exhibited faster association rates than larger ones. cytivalifesciences.co.jp Furthermore, the study demonstrated that a very low density of the biotinylated lipid, theoretically corresponding to a single biotin molecule per vesicle, was sufficient to obtain a significant binding signal. cytivalifesciences.co.jp This highlights the sensitivity of the technique.
These methods allow for the stable reconstitution of membrane proteins in a more native lipid environment, which is crucial for preserving their structure and function during biophysical studies. nih.gov The use of this compound-containing liposomes ensures that the protein is presented in a controlled and reproducible manner, facilitating detailed kinetic analysis of its interactions. cytivalifesciences.co.jp
Table 1: Influence of Liposome Characteristics on Binding Kinetics This interactive table summarizes experimental findings on how liposome size and Biotin-DHPE concentration affect binding to an immobilized antibody surface, as studied through SPR. cytivalifesciences.co.jp
| Parameter Studied | Variable | Observation |
| Liposome Size | Diameters <25 nm, 50 nm, 100 nm, 200 nm | Smaller liposomes displayed faster association rates. cytivalifesciences.co.jp |
| Flow Rate | Varied from 5 µl/min to higher rates | The strongest binding response was observed at a lower flow rate (5 µl/min). cytivalifesciences.co.jp |
| Biotin-DHPE Density | 0.0012% (mol/mol) | This low concentration, calculated to be ~1 biotin per liposome, still produced a significant binding response. cytivalifesciences.co.jp |
| Competitive Binding | Addition of free biotin-jeffamine | The interaction was inhibited in a concentration-dependent manner (IC50 value of 60 nM), confirming the binding specificity. cytivalifesciences.co.jp |
This compound is instrumental in both the qualitative and quantitative characterization of proteins that bind to lipids. One powerful application is in affinity purification of lipid-binding proteins from complex mixtures like crude subcellular fractions. researchgate.net In this approach, liposomes are prepared with a specific lipid composition, including phosphoinositides and this compound (or a similar biotinylated lipid like N-biotinyl cap-phosphatidylethanolamine). After incubation with a cell extract, the liposomes and any bound proteins are specifically recovered using streptavidin-coupled agarose (B213101) beads. researchgate.net This allows for the selective isolation and identification of proteins that bind to the particular lipids present in the vesicles.
Beyond isolation, biotinylated lipid systems are used to quantify the kinetics of these interactions. In one such method, supported lipid bilayers containing a biotinylated lipid were used to study the binding of anti-biotin antibodies. nih.govnih.gov By incorporating a pH-sensitive fluorescent dye into the bilayer, the binding of the protein, which causes a local change in pH at the interface, could be monitored. nih.gov This technique allowed for the determination of the equilibrium dissociation constant (KD) for the interaction, providing precise quantitative data on binding affinity. nih.govnih.gov
Table 2: Quantitative Analysis of Protein-Ligand Binding at a Biotinylated Interface This table presents the results from a study that used a pH-sensitive dye in a supported lipid bilayer containing biotinylated lipids to quantify protein binding. nih.govnih.gov
| System Component | Description | Measured Value |
| Ligand | Biotin-cap-PE (0.5 mol%) in a POPC membrane | N/A |
| Analyte | Anti-biotin IgG | N/A |
| Reporter | ortho-Texas Red DHPE (pH-sensitive dye) | Apparent pKA of 7.8 |
| Binding Constant | Equilibrium Dissociation Constant (KD) | 24 ± 5 nM |
| Detection Limit | Limit of Detection (LOD) for the assay | ~350 fM |
Signal transduction pathways are the mechanisms by which cells convert external stimuli into specific cellular responses. numberanalytics.com These pathways are fundamentally reliant on a cascade of molecular interactions, including protein-protein and protein-lipid interactions at the cell membrane. longdom.org this compound provides a crucial method for dissecting these complex events.
By enabling the precise immobilization and study of membrane proteins and lipids, this compound allows researchers to investigate the initial steps of signal transduction. thermofisher.com For example, a receptor protein can be reconstituted into a this compound-containing liposome, which is then anchored to a streptavidin-coated surface. biotium.com This setup creates a controlled environment to study how the binding of a ligand to the receptor initiates downstream signaling events, such as the recruitment of cytosolic proteins or the activation of enzymatic activity.
The ability to manipulate and observe specific components of a membrane system is key to understanding their role in signaling. Research using Biotin-DHPE has contributed to showing that specific lipids are not just structural components of the membrane but can also participate directly in signaling processes. researchgate.net For instance, studies have utilized biotin-DHPE to investigate the role of nuclear lipids in signal transduction pathways. researchgate.net By providing a way to tether and manipulate lipid-protein complexes, this compound helps to elucidate the molecular choreography that underlies cellular communication. numberanalytics.comlongdom.org
V. Advanced Research Applications and Methodological Frameworks Utilizing Biotin Dhpe
Development of Advanced Biosensing Platforms
Biotin (B1667282) DHPE is a critical component in the construction of highly sensitive and specific biosensors. ontosight.ai Its ability to anchor recognition elements or signal reporters to a surface via the high-affinity biotin-streptavidin interaction is fundamental to many modern biosensing strategies. mdpi.comnih.gov This strong, non-covalent bond ensures stable and well-oriented immobilization, which is crucial for reliable and reproducible signal generation in response to target analytes. mdpi.com2bscientific.com
Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study biomolecular interactions. nih.govrapidnovor.com The method's effectiveness often relies on the stable immobilization of a ligand to a sensor chip surface. bioradiations.com Biotin DHPE plays a pivotal role in creating robust and versatile SPR sensor surfaces, particularly those based on supported lipid bilayers (SLBs) which mimic the natural cell membrane environment. mdpi.com
In this framework, this compound is incorporated into a phospholipid mixture used to form an SLB on the SPR sensor chip. mdpi.com Research has identified that a biotinylated lipid fraction of around 5 mol% is often optimal for these applications. mdpi.com Once the biotin-functionalized SLB is in place, a layer of streptavidin or its analogues (e.g., neutravidin) is introduced, which binds tightly to the exposed biotin groups. mdpi.comnih.gov This streptavidin-coated surface then serves as a universal platform for capturing any biotinylated ligand—such as proteins, DNA, or small molecules—for interaction analysis. 2bscientific.combioradiations.com This approach offers significant advantages, including high stability and minimal baseline drift due to the extremely low dissociation constant (K_D) of the biotin-streptavidin interaction, which is in the range of 10⁻¹⁴ M. bioradiations.com
This methodology has been successfully used to analyze the interactions of membrane-associated proteins and to develop highly sensitive detection platforms. For instance, a hyperbolic metamaterial-based SPR platform utilized the streptavidin-biotin affinity model to demonstrate the detection of ultra-low-molecular-weight biomolecules (244 Da) at picomolar concentrations. case.edu
Table 1: Key Parameters in SPR Biosensing Utilizing Biotin-Streptavidin Systems
| Parameter | Description | Typical Value / Finding | Reference |
|---|---|---|---|
| Optimal Biotinylated Lipid Fraction | The molar percentage of biotinylated lipid (e.g., this compound) in a supported lipid bilayer (SLB) for effective protein binding. | ~5 mol% | mdpi.com |
| Dissociation Constant (K_D) | A measure of the binding affinity between biotin and streptavidin. A lower K_D indicates a stronger interaction. | ~10⁻¹⁴ M | bioradiations.com |
| Detection Limit (LOD) | The lowest concentration of an analyte that can be reliably detected. Demonstrated on an advanced plasmonic sensor. | 10 pM for Biotin (244 Da) | case.edu |
| Immobilization Strategy | Method of attaching the ligand to the sensor surface for interaction analysis. | Non-covalent capture of biotinylated ligands onto a streptavidin-coated SLB. | bioradiations.comnih.gov |
Electrochemical DNA biosensors offer high sensitivity, low cost, and portability for the detection of specific nucleic acid sequences. frontiersin.orggazi.edu.tr this compound has been ingeniously used in these systems for both immobilization and signal amplification. nih.govresearchgate.net
A key application involves using this compound to create biotin-tagged liposomes. nih.govresearchgate.net In one study, dopamine-loaded liposomes were prepared with Biotin-X-DHPE incorporated into the lipid membrane. These liposomes served as signal enhancers for an electrochemical DNA biosensor designed to detect specific oligonucleotides. nih.govresearchgate.net The general principle involves a sandwich hybridization assay on an electrode surface. A capture DNA probe is immobilized on the electrode, which then hybridizes with the target DNA sequence. Subsequently, a biotinylated reporter probe binds to another region of the target DNA. Finally, the Biotin-DHPE-tagged liposomes, coated with streptavidin, bind to the biotinylated reporter probe. The liposomes are then lysed, releasing a large quantity of electroactive molecules (like dopamine), which generates a significantly amplified electrochemical signal. nih.govresearchgate.net
Other architectures immobilize a biotinylated DNA probe onto a streptavidin-modified electrode. gazi.edu.tr The presence of the target DNA sequence is then detected through hybridization, often measured by changes in the electrochemical signal of an intercalating redox marker. gazi.edu.tr Signal enhancement is a critical aspect of these biosensors, and the biotin-streptavidin system is frequently used to increase the signal and lower the limit of detection. nih.govresearchgate.net
Table 2: Performance Characteristics of Electrochemical Biosensors Using Biotin-Streptavidin Architectures
| Biosensor Type | Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| DNA Biosensor | Mycobacterium tuberculosis DNA | Avidin-biotin interaction on a poly(L-glutamic) acid coated electrode. | 1.5–12.5 nM | 1.3 nM | gazi.edu.tr |
| DNA Biosensor | Oligonucleotides | Signal enhancement using dopamine-loaded, Biotin-X-DHPE-tagged liposomes. | Not Specified | Not Specified | nih.govresearchgate.net |
| Protein Biosensor | Streptavidin | Terminal protection of biotin-linked DNA on an electrode surface. | 0.5 nM - 5 µM | 18.8 pM | nih.gov |
| PEC Biosensor | miRNA-21 | CRISPR/Cas13a-mediated cleavage of biotin-modified DNA reporter. | 10 fM - 10 nM | 9 fM | mdpi.com |
Immunoaffinity chromatography is a powerful technique that uses the high specificity of antibody-antigen interactions for separation and quantification. r-biopharm.com this compound has been instrumental in developing novel biosensing systems based on this principle.
A notable example is an immunoaffinity chromatographic system designed for the direct determination of biotin. acs.org In this system, a column is packed with sepharose beads to which anti-biotin monoclonal antibodies are covalently bonded. The assay functions based on a competitive binding principle. A sample containing an unknown amount of free biotin is passed through the column. This is followed by the addition of a known quantity of "liposomal biolabels." These biolabels are liposomes containing a fluorescent marker (carboxyfluorescein) and tagged with Biotin-X-DHPE on their surface. acs.org
The free biotin from the sample and the biotin on the liposomes compete for the limited number of antibody binding sites on the column. After washing away unbound liposomes, the bound liposomes are lysed with methanol (B129727), releasing the fluorescent marker. The fluorescence intensity is then measured, which is inversely proportional to the concentration of free biotin in the original sample. This innovative use of this compound enabled the creation of a highly sensitive assay with a linear calibration curve over eight orders of magnitude and a detection limit as low as 5.0 picograms of biotin. acs.org
Electrochemical DNA Biosensor Architectures and Signal Enhancement
Super-Resolution and Advanced Microscopy Applications
Beyond biosensing, this compound is a key reagent in advanced microscopy techniques that aim to visualize cellular structures and molecular events with resolutions beyond the diffraction limit of light.
Expansion microscopy (ExM) is a super-resolution technique that achieves nanoscale imaging on conventional microscopes by physically expanding the biological sample embedded in a hydrogel. researchgate.net A significant challenge in ExM is the loss of fluorescence signal due to proteolysis and swelling. researchgate.net
A modified protocol known as TT-ExM (expansion microscopy with trypsin digestion and tyramide signal amplification) leverages this compound to overcome these limitations and enable high-resolution imaging of lipids. researchgate.netbiorxiv.org In this method, cells are first fixed and then stained with Biotin-DHPE, which integrates into cellular membranes and lipid-rich structures. researchgate.netbiorxiv.org The biotin tag is then targeted with an avidin (B1170675)/biotin-HRP (Horseradish Peroxidase) complex. biorxiv.org The HRP enzyme catalyzes the local deposition of fluorophore-conjugated tyramides (Tyramide Signal Amplification - TSA), resulting in a dramatic enhancement of the fluorescence signal covalently linked to the lipid structures. researchgate.netbiorxiv.org
This approach has been used to visualize fine cellular details, including the three-dimensional structure of a "chromosome matrix" at the chromosomal boundary during cell division, which was previously unresolvable with conventional light microscopy. biorxiv.orgnih.gov Research has optimized the staining conditions, finding that overnight incubation with Biotin-DHPE diluted in 50% ethanol (B145695) provides the strongest staining signals for TT-ExM. researchgate.netresearchgate.net
Table 3: Optimized Protocol for Lipid Staining in TT-ExM using Biotin-DHPE
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1. Fixation | 4% PFA in PBS | Preserve cellular structure. | biorxiv.org |
| 2. Lipid Staining | 0.1 mg/ml Biotin-DHPE in 50% ethanol | Integrate biotinylated lipid into membranes. Optimal condition for strong signal. | researchgate.netresearchgate.netnih.gov |
| 3. Incubation | Overnight at room temperature | Ensure thorough labeling of lipid structures. | researchgate.netresearchgate.netnih.gov |
| 4. HRP Recruitment | Avidin/Biotin-HRP Complex (ABC) | Target HRP enzyme to the biotinylated lipids. | biorxiv.orgnih.gov |
| 5. Signal Amplification | Fluorophore-conjugated Tyramide (TSA) | Covalently deposit fluorophores near the lipid for a highly amplified signal. | researchgate.netbiorxiv.org |
| 6. Gelation & Expansion | Hydrogel embedding and water immersion | Physically expand the sample for super-resolution imaging. | researchgate.netnih.gov |
Total Internal Reflection Fluorescence (TIRF) microscopy is an optical technique that selectively excites fluorophores in a very thin region (typically <100 nm) near the interface of a glass coverslip and an aqueous sample. news-medical.net This shallow illumination field dramatically reduces background fluorescence, providing a high signal-to-noise ratio ideal for observing molecular events at or near the cell membrane and for single-molecule studies. news-medical.netnih.gov
This compound is used in TIRF microscopy to immobilize molecules of interest onto the glass coverslip surface for detailed interfacial studies. windows.netbiorxiv.org The methodology is analogous to that used in SPR: a lipid bilayer containing this compound is formed on the coverslip, which is then coated with streptavidin. This surface can then be used to tether any biotinylated molecule, such as fluorescently labeled proteins or microtubules, holding them within the evanescent field for observation. nih.gov This strategy is crucial for studying the dynamics of membrane-binding proteins, receptor-ligand interactions, and the motility of molecular motors like kinesin along immobilized tracks. news-medical.netnih.gov By anchoring components with the robust this compound-streptavidin linkage, researchers can perform stable, long-term imaging of molecular interactions at the single-molecule level. nih.gov
Confocal Microscopy for Subcellular Structure Visualization
This compound is a valuable lipid probe for visualizing cellular and subcellular structures using confocal microscopy. When introduced to cells, it integrates into lipid-containing structures, which can then be labeled with fluorescently tagged avidin or streptavidin. This technique has been significantly enhanced when combined with methodologies like Expansion Microscopy (ExM), which physically expands the sample, allowing for super-resolution imaging on conventional confocal microscopes. biorxiv.orgresearchgate.net
Researchers have successfully used this compound to label not only the plasma membrane but also a variety of intracellular membrane structures in COS-7 cells, including the endoplasmic reticulum and the nuclear envelope. biorxiv.orgresearchgate.net One study optimized staining conditions, finding that diluting this compound in 50% ethanol and incubating overnight yielded the strongest fluorescent signals for imaging these complex structures. researchgate.netresearchgate.net
Intriguingly, this labeling strategy has revealed novel details about cellular organization during division. In interphase cells, this compound staining highlighted a mesh-like cytoplasmic structure presumed to be the endoplasmic reticulum, as well as lipid-containing foci within the nucleolus. biorxiv.org During mitosis, the probe was observed in the peripheral regions of chromosomes, suggesting the presence of a "chromosome matrix" of lipids that may be crucial for chromosome integrity and organization. researchgate.net These studies, using super-resolution confocal microscopy with Airyscan detectors, demonstrate the power of this compound to reveal the fine-scale, three-dimensional distribution of lipid-rich compartments. biorxiv.orgresearchgate.netresearchgate.net
Table 1: Optimized Biotin-DHPE Staining Conditions for Confocal Microscopy of COS-7 Cells
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Ethanol Dilution | 70% | 70% | 50% | 50% |
| Incubation Time | 150 min | Overnight | 150 min | Overnight |
| Relative Signal Strength | Weak | Moderate | Moderate | Strongest |
Data sourced from studies on optimizing staining protocols for visualizing cellular lipid structures. researchgate.netresearchgate.net
Applications in Single Particle Tracking and Real-time Dynamics
Single-particle tracking (SPT) is a powerful technique for studying the real-time dynamics of individual molecules. This compound plays a crucial role as a molecular anchor in SPT experiments designed to investigate the behavior of lipids and proteins within or on the surface of membranes. thermofisher.com The methodology involves incorporating a low concentration of this compound into a supported lipid bilayer (SLB) or a liposome (B1194612). thermofisher.commolbiolcell.org A probe, such as a streptavidin-coated quantum dot (Qdot) or a fluorescent microsphere, is then attached to the biotin moiety. thermofisher.commolbiolcell.org By tracking the movement of this probe over time, researchers can deduce the diffusion dynamics of the lipid itself or of molecules tethered to it. molbiolcell.orgoepm.es
This approach has been used to:
Measure Lipid Diffusion: Studies have tracked this compound to measure its diffusion coefficient in various membrane environments. For example, tracking Qdot-labeled this compound in cell plasma membranes revealed that its mobility could be significantly restricted by interactions with the actin cytoskeleton. molbiolcell.org
Investigate Membrane Curvature Effects: Researchers have used SPT to show that the dynamics of single this compound molecules are affected by membrane curvature, with motion being more confined in curved regions compared to flat areas of a lipid bilayer. ucdavis.edu
Probe Protein-Membrane Interactions: By attaching a protein of interest to the SLB via a this compound-streptavidin linkage, its interaction with the membrane can be studied with high resolution. For instance, single-molecule force spectroscopy has been used to measure the binding energy and kinetics of protein C2 domains interacting with lipid bilayers, where the protein was anchored via a Biotin-PEG-DSPE linker. arxiv.org Similarly, the interactions of the Nipah virus G protein with its receptor, ephrinB2, have been reconstituted on SLBs and analyzed using SPT. nih.govresearchgate.net
Table 2: Representative Diffusion Coefficients (D) from Single Particle Tracking Studies
| Tracked Molecule/Complex | System | Diffusion Coefficient (D) (μm²/s) | Key Finding |
|---|---|---|---|
| Qdot-Biotin-DHPE | Live Cell Plasma Membrane | ~0.002 - 0.005 | Diffusion is highly confined by the actin cytoskeleton. molbiolcell.org |
| CFTR-3HA (via Qdot) | Live Cell Plasma Membrane | 0.003 ± 0.0002 | CFTR mobility is restricted by C-terminal PDZ interactions. molbiolcell.org |
| Nipah Virus G Protein (Alexa Fluor 647) | Supported Lipid Bilayer (DOPC) | ~1.0 | G protein is highly mobile on a fluid lipid bilayer. nih.gov |
| Biotin-X-DHPE (via Strep-Alexa546) | Curved Supported Lipid Bilayer | Slower, more confined | Lipid dynamics are affected by membrane curvature. ucdavis.edu |
Cellular and Molecular Probing Strategies
This compound, particularly its variant Biotin-X-DHPE with a spacer arm, is a key reagent for labeling the surfaces of living cells for subsequent isolation and sorting. nih.gov Because it has a phospholipid structure, it readily inserts into the cell's plasma membrane with minimal damage to the cell or its surface proteins. nih.govbioz.com The exposed biotin tag then serves as a high-affinity handle for cell manipulation.
A primary application of this is in semi-automated cell panning, a technique used to enrich specific cell populations. In this process, cells are first labeled with Biotin-X-DHPE. Then, streptavidin-coated magnetic beads are added, which bind to the biotinylated cells. nih.gov A magnetic field is then used to isolate the bead-bound cells from the rest of the population. This method has been successfully used to enrich patient-derived cancer cells that overexpress specific membrane proteins, such as FGFR3, for the purpose of screening phage display libraries to find functional antibodies. nih.govresearchgate.net
Research has shown that the method of applying the beads is critical for efficiency. A "direct method," where the Biotin-X-DHPE is pre-incubated with the streptavidin-beads before being added to the cells, showed a significantly higher labeling yield (over 85%) compared to an "indirect method" where the cells are first labeled with biotin and then with the beads (less than 20% yield). nih.gov This efficient and gentle cell surface labeling is crucial for isolating rare cells while preserving the natural conformation of their membrane proteins for downstream functional assays. nih.gov
Table 3: Comparison of Cell Labeling Methods for Magnetic Cell Panning
| Method | Description | Labeling Yield | Reference |
|---|---|---|---|
| Direct Method | Biotin-X-DHPE is pre-complexed with streptavidin-magnetic beads before incubation with cells. | > 85% | nih.gov |
| Indirect Method | Cells are first incubated with Biotin-X-DHPE, followed by incubation with streptavidin-magnetic beads. | < 20% | nih.gov |
While biotinylated nucleic acid probes are common in studying protein-nucleic acid interactions, this compound enables these assays to be conducted on membrane surfaces, mimicking a more physiologically relevant environment. uni-muenchen.deresearchgate.net A powerful application is the creation of "DNA curtains," which are arrays of DNA molecules tethered to a supported lipid bilayer (SLB).
In this high-throughput, single-molecule technique, an SLB containing this compound is formed on a substrate. googleapis.com Streptavidin is then added to bind to the biotinylated lipids. Finally, biotinylated DNA molecules are introduced, which are captured by the surface-bound streptavidin, forming an organized array of stretched DNA strands. googleapis.com This platform allows for the direct visualization of protein-DNA interactions in real-time using fluorescence microscopy. It has been used to study fundamental processes like DNA replication, transcription, and repair by observing how specific proteins bind to, move along, or modify the tethered DNA molecules.
This compound is integral to precipitation and affinity-based assays designed to identify and characterize protein-lipid interactions. These methods leverage the high affinity of the biotin-streptavidin bond to isolate liposomes and any associated proteins from a solution. Common variations include liposome co-sedimentation, flotation, and pull-down assays. lww.comnih.govoup.com
In a typical liposome pull-down assay, liposomes are prepared to mimic a specific membrane composition and include a small percentage of this compound. frontiersin.org These biotinylated liposomes are incubated with a cell lysate or a purified protein of interest. If the protein binds to the lipids in the liposome, it will become associated with the vesicle. Subsequently, streptavidin-coated beads (e.g., magnetic or agarose) are added to the mixture. The beads bind to the this compound in the liposomes, and this entire complex (bead-streptavidin-liposome-protein) can be precipitated or "pulled down" from the solution using a magnet or centrifugation. frontiersin.org The precipitated material is then washed, and the bound proteins are identified by techniques like Western blotting.
This approach has been used to:
Confirm Protein-Lipid Binding: Demonstrating that a protein co-sediments with liposomes of a specific composition. lww.com
Investigate Binding Specificity: Testing how mutations in a protein or changes in the lipid composition of the liposome (e.g., presence or absence of phosphoinositides) affect the amount of protein pulled down. lww.com
Study Protein Complex Assembly: A pull-down assay was developed to investigate the assembly of the multi-drug efflux pump MexAB-OprM, where the interaction between proteoliposomes containing MexA-MexB and OprM was mediated by biotinylated lipids and captured on streptavidin beads. frontiersin.org
Demonstrate Fusion Events: An affinity precipitation assay was used to show the fusion between chimeric influenza virosomes (containing Biotin-DHPE) and peptide-loaded liposomes. oup.com
The amphipathic nature of this compound, combined with the specific binding capability of its biotin headgroup, makes it a fundamental component in nanobiotechnology and supramolecular chemistry for building bio-inspired structures and devices. ucdavis.eduresearchgate.net
Key applications include:
Functionalizing Liposomes and Nanoparticles: this compound is incorporated into the lipid shell of nanoparticles, such as liposomes or virosomes. oepm.esresearchgate.net This provides a versatile handle for attaching other molecules via a streptavidin bridge, including targeting ligands (antibodies, peptides), enzymes, or fluorescent probes for applications in drug delivery and diagnostics. researchgate.net
Constructing Model Membranes and Biosensors: It is widely used to create functional supported lipid bilayers (SLBs) on solid substrates like silica (B1680970) or gold. These biotinylated SLBs can immobilize proteins or vesicles for analysis with surface-sensitive techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), allowing for quantitative studies of molecular binding events at the membrane interface.
Driving Supramolecular Assembly: this compound can be used to control the spatial organization of molecules. For example, it can be incorporated into patterned lipid microarrays to study the self-assembly of receptor complexes. ucdavis.edu Furthermore, the interaction between a monolayer of this compound and streptavidin can induce the formation of highly ordered, two-dimensional protein domains, providing a model for studying surface recognition and protein crystallization.
Anchoring DNA Nanostructures: In the field of DNA nanotechnology, this compound serves as the critical anchor to link complex, self-assembled DNA structures to lipid membranes. This has enabled the creation of artificial cell-like systems where DNA "receptors" on one vesicle can bind to ligands on another, mediating adhesion and communication. It also allows for the tethering of vesicles to SLBs to study membrane dynamics and fusion.
Nanobiotechnology and Supramolecular Assembly Research
Liposome-based Nanocarrier Systems for Targeted Delivery Studies
The incorporation of this compound into liposomes creates a versatile platform for targeted drug delivery. Liposomes are artificial vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. By including this compound in the lipid mixture during formulation, the resulting liposomes display biotin moieties on their surface. This surface functionalization enables highly specific targeting through the exceptionally strong and specific interaction between biotin and proteins like avidin or streptavidin. biotium.combiotium.combiotium.com
The general strategy involves a multi-step approach. A targeting ligand, such as an antibody or a specific peptide that recognizes a receptor overexpressed on target cells, is first conjugated to streptavidin. These streptavidin-ligand conjugates are then introduced to the biotinylated liposomes carrying a therapeutic cargo. The high-affinity binding anchors the targeting ligand to the liposome surface, creating a nanocarrier system capable of recognizing and binding to specific cell types, thereby enhancing drug delivery to the site of action and reducing off-target effects.
Research has demonstrated the efficacy of this approach across various therapeutic areas. For instance, biotin-modified liposomes have been investigated for enhancing the oral bioavailability of drugs like insulin. google.comacs.org Studies have shown that biotin-conjugated liposomes can lead to a significant increase in drug uptake and transport across the gastrointestinal tract, attributed to receptor-mediated endocytosis via biotin receptors present in the small intestine. acs.orgtandfonline.com
| Therapeutic Agent | Nanocarrier System | Targeting Mechanism | Key Research Finding | Reference(s) |
| Insulin | Biotinylated Liposomes | Biotin receptor-mediated endocytosis | Showed a 2-fold increase in oral bioavailability compared to conventional liposomes. | acs.org |
| Metformin | Stealth Biotinylated Liposomes | Pretargeting system with streptavidin-conjugated antibodies for inflammation | Demonstrated successful targeting and uptake in vitro, proposing a versatile theranostic tool. | mdpi.com |
| Tanshinone IIA | Biotinylated-lipid bilayer coated mesoporous silica nanoparticles | Biotin receptor-mediated uptake in Caco-2 cells | Significantly enhanced cellular uptake and cytotoxicity against NB4 leukaemia cells compared to non-biotinylated nanoparticles. | tandfonline.com |
This targeting strategy not only improves the therapeutic index of encapsulated drugs but also provides a flexible platform for developing "theranostic" systems, where a diagnostic imaging agent and a therapeutic drug are co-delivered within the same nanocarrier. mdpi.com
Construction of DNA Curtains and Other Molecular Assemblies
This compound is a critical component in the self-assembly of "DNA curtains," a high-throughput, single-molecule imaging technique used to study protein-DNA interactions in real-time. nih.gov This platform allows researchers to observe the behavior of hundreds of individual DNA molecules simultaneously, all aligned in a parallel array.
The construction of DNA curtains begins with the creation of a supported lipid bilayer (SLB) on a solid substrate, such as a fused silica slide within a microfluidic flowcell. nih.gov This SLB is formulated with a mixture of lipids, including a small percentage of this compound. The dihexadecanoyl lipid tails of this compound integrate into the bilayer, leaving the biotin headgroup exposed to the aqueous environment.
Biotinylated DNA molecules are then introduced into the flowcell. These DNA strands are tethered to the SLB via a streptavidin or neutravidin bridge, which binds to both the biotin on the DNA and the biotin on the DHPE lipids in the bilayer. nih.govgoogle.com A key feature of this system is the fluidity of the lipid bilayer, which allows the lipid-tethered DNA molecules to move laterally. By applying a gentle buffer flow, this hydrodynamic force pushes the DNA molecules across the bilayer until they are aligned against micro- or nanofabricated diffusion barriers made of materials like chromium. nih.govgoogle.com These barriers act as "curtain rods," organizing the DNA into a densely packed, aligned array—the DNA curtain.
| Component | Material/Molecule | Function in DNA Curtain Assembly | Reference(s) |
| Substrate | Fused silica slide | Provides a solid support for the entire assembly. | nih.gov |
| Lipid Bilayer | DOPC, mPEG-DOPE, and This compound | Creates a fluid, biocompatible surface and provides anchor points for DNA tethering. | nih.gov |
| Linker | Streptavidin or Neutravidin | Connects the biotinylated DNA to the biotinylated lipid bilayer. | nih.govgoogle.com |
| Molecule of Interest | Biotinylated λ-DNA | The nucleic acid substrate to be studied. | nih.gov |
| Force | Hydrodynamic buffer flow | Stretches the DNA and aligns it against the diffusion barriers. | nih.gov |
| Barrier | Nanofabricated chromium lines | Organizes the tethered DNA molecules into an aligned "curtain." | nih.govgoogle.com |
This methodology provides a robust platform for investigating complex DNA processes, such as DNA replication, repair, and transcription, by allowing direct visualization of how individual proteins search for and interact with their specific sites on the DNA. Variations of this technique, such as double-tethered DNA curtains and "soft" DNA curtains that use patterned protein templates, have further expanded the experimental possibilities. nih.govmdpi.com
Biofunctionalization of Nanomaterials and Surfaces
The ability of this compound to anchor biotin moieties to lipidic surfaces extends its utility to the biofunctionalization of a wide range of nanomaterials. By coating nanoparticles with a lipid layer containing this compound, these materials can be endowed with the specific binding capabilities of biotin, enabling their use in advanced biosensing, diagnostics, and targeted therapy applications. nih.gov
This surface functionalization strategy is broadly applicable to various types of nanoparticles, including:
Quantum Dots (QDs): Lipid-coated QDs functionalized with this compound can be used as highly specific fluorescent probes. The biotin surface allows for the attachment of streptavidin-conjugated antibodies or other targeting molecules, enabling precise labeling of cellular components or detection of specific biomarkers. epfl.ch
Magnetic Nanoparticles (MNPs): When coated with a biotinylated lipid layer, MNPs can be used for the specific capture and separation of biomolecules. For example, streptavidin can be bound to the biotinylated MNPs, which can then be used to isolate biotin-labeled proteins or nucleic acids from complex biological samples. nih.gov
Gold Nanoparticles (AuNPs): The surface plasmon resonance properties of AuNPs make them excellent candidates for biosensors. Functionalizing them with this compound allows for the creation of sensor surfaces that can detect binding events with high sensitivity when a streptavidin-linked recognition element binds to its target analyte.
This biofunctionalization is also central to the development of novel biosensor platforms. For instance, supported lipid bilayers containing this compound can be assembled on transistor surfaces. kaust.edu.sa These platforms can be used to detect analytes like C-reactive protein (CRP) by immobilizing anti-CRP antibodies via a biotin-streptavidin linkage, where the binding event modulates the electronic signal of the transistor. kaust.edu.sa
| Nanomaterial | Biofunctionalization Strategy | Research Application | Reference(s) |
| Quantum Dots (QDs) | Lipid-micelle encapsulation including this compound | Specific fluorescent labeling and imaging of biomolecules. | epfl.ch |
| Magnetic Nanoparticles (MNPs) | Coating with a phospholipid-PEG-biotin construct | Affinity capture and separation of biomolecules. | nih.gov |
| Electrode/Sensor Surfaces | Formation of a supported lipid bilayer with this compound | Development of transistor-based biosensors for protein detection (e.g., CRP). | kaust.edu.sa |
| Model Surfaces for Mass Spectrometry | Immobilization of biotinylated molecules for liposome binding | Quantitative detection and imaging of biomolecules like proteins and lipids. |
The use of this compound as a biofunctionalization agent provides a modular and highly effective method for bridging the gap between inorganic nanomaterials and biological systems, paving the way for innovations in nanomedicine and biotechnology.
Vi. Analytical and Biophysical Characterization Techniques in Biotin Dhpe Studies
Spectroscopic and Optical Techniques
Spectroscopic and optical methods are fundamental in characterizing the interactions of Biotin (B1667282) DHPE, offering high sensitivity for real-time, label-free, or fluorescence-based detection of binding events.
Fluorescence Spectroscopy and Quantitative Fluorescence Assays
Fluorescence spectroscopy is a versatile tool used to study Biotin DHPE, primarily by monitoring changes in the fluorescence signal of an associated probe upon a binding event. Phospholipid derivatives like DHPE can be modified with fluorescent dyes to act as probes for processes such as membrane fusion and vesicle trafficking. fisherbiotec.com.au
Quantitative fluorescence assays are employed to determine the degree of biotinylation in a sample. One common method involves a competition assay where a fluorescently-tagged avidin (B1170675) molecule is pre-mixed with 4'-hydroxyazobenzene-2-carboxylic acid (HABA). thermofisher.com The avidin fluoresces when the weakly bound HABA is displaced by the biotin on this compound. The amount of biotin can then be quantified by comparing the sample's fluorescence intensity to a standard curve generated with known concentrations of biotin. thermofisher.com This assay is highly sensitive, requiring only a small sample volume. thermofisher.com
In another application, the binding of proteins to membranes containing biotinylated lipids can be detected by monitoring a pH-sensitive fluorescent dye co-incorporated into the membrane. For instance, ortho-Texas Red DHPE has been used in phospholipid bilayers containing biotin-cap-PE (a related biotinylated lipid). nih.gov The binding of anti-biotin antibodies to the biotin groups alters the local interfacial pH, causing a change in the dye's fluorescence intensity, which can be used to determine the equilibrium dissociation constant (K_D). nih.gov For the biotin/anti-biotin interaction using this method, a K_D of 24 ± 5 nM was determined. nih.gov
Table 1: Parameters for a Fluorescence-Based Biotin Quantitation Assay
| Parameter | Description | Source |
| Principle | Competitive displacement of HABA from a fluorescent avidin reporter by biotin. | thermofisher.com |
| Sample Volume | Typically 10 μl. | thermofisher.com |
| Detection | Fluorescence plate reader. | thermofisher.com |
| Excitation/Emission | ~494 nm / ~520 nm. | thermofisher.com |
| Quantification | Comparison of sample fluorescence to a biocytin (B1667093) standard curve. | thermofisher.com |
| Requirement | Samples must be free of non-conjugated biotin prior to the assay. | thermofisher.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for measuring real-time biomolecular interactions. bio-techne.comrndsystems.com It is extensively used to study the binding of various analytes to this compound incorporated into liposomes or supported lipid bilayers. In a typical SPR experiment, a capture agent, often streptavidin, is immobilized on the sensor chip surface. bioradiations.combiosensingusa.com Liposomes or membranes containing this compound are then passed over the chip and captured via the high-affinity interaction between biotin and streptavidin. bioradiations.comcytivalifesciences.co.jp This creates a stable surface to which the binding of an analyte (e.g., a protein) can be monitored.
The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. rndsystems.comcytivalifesciences.co.jp By analyzing the sensorgram (a plot of response versus time), key kinetic parameters can be determined, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). bioradiations.com
Studies have used this setup to investigate the influence of physical parameters, such as liposome (B1194612) size and flow rate, on binding kinetics. For example, when POPC-liposomes containing 0.5% (mol/mol) Biotin-DHPE were injected over an anti-biotin antibody surface, smaller liposomes were found to have faster association rates than larger ones. cytivalifesciences.co.jp The optimal flow rate for maximizing the binding response was determined to be 5 µl/min. cytivalifesciences.co.jp The high affinity of the biotin-streptavidin interaction allows for the stable capture of ligands, facilitating the study of subsequent interactions. bioradiations.com
Table 2: Representative Kinetic and Affinity Constants Determined by SPR
| Interacting Pair | Analyte Concentration | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Source |
| Biotinylated Peptide : Human α-thrombin | 0.63 - 25 nM | 3.5 x 10⁶ | 3.9 x 10⁻² | 10.9 | biosensingusa.com |
| Biotinylated PD-L1 : PD-1 | 3.2 nM - 13.2 µM | - | - | 1122 | bio-techne.com |
| Biotin-cap-PE : Anti-biotin IgG | 500 nM (saturation) | - | - | 24 | nih.gov |
| Biotin-jeffamine : Anti-biotin Antibody | Variable | - | - | 60 (IC₅₀) | cytivalifesciences.co.jp |
Microscopic and Imaging Modalities
Microscopy and imaging techniques are indispensable for visualizing the spatial organization and dynamic behavior of this compound in model membranes and on cell surfaces.
Confocal Laser Scanning Microscopy (LSM)
Confocal Laser Scanning Microscopy (LSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of samples by optically sectioning them. chula.ac.th In studies involving this compound, LSM is used to visualize the distribution and organization of this lipid within giant unilamellar vesicles (GUVs) or on supported lipid bilayers. rsc.orggoettingen-research-online.de
Often, a fluorescently labeled lipid, such as Texas Red-DHPE or NBD-DHPE, is co-incorporated into the lipid assembly along with this compound. fisherbiotec.com.aursc.org The biotin moiety of this compound serves to anchor the vesicle or membrane patch to a streptavidin-coated surface, while the fluorescent DHPE analogue allows for direct visualization by LSM. This approach enables researchers to study membrane topography, the formation of lipid domains, and the interaction of these membranes with cells or other biomolecules. rsc.orgcore.ac.uk Modern LSM systems can provide super-resolution images and track dynamic processes in real-time. chula.ac.th
Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam in a fluid stream. antibodies-online.com Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that adds the capability to physically sort a heterogeneous mixture of cells into distinct populations. bio-rad.comassaygenie.com
This compound is utilized in this context by incorporating it into structures like microbubbles or liposomes, which can then be targeted to specific cells. plos.org For example, biotinylated albumin microbubbles have been used for buoyancy-activated cell sorting. plos.org The presence of biotin on the surface of these microbubbles is confirmed by incubating them with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC) and then analyzing the fluorescence intensity using a flow cytometer. plos.org Similarly, cells that have been successfully targeted and bound by a this compound-containing construct can be labeled with a fluorescent streptavidin and subsequently isolated from a mixed population using FACS. bio-rad.com This allows for the purification of specific cell types based on their ability to bind to the biotin-functionalized surface.
Western Blotting for Protein Detection in Lipid-Binding Assays
Western blotting is a widely used analytical technique to detect specific proteins in a sample. In the context of this compound studies, it is often the final step in lipid-binding or pull-down assays designed to identify proteins that interact with membranes containing this lipid.
In a typical assay, this compound is incorporated into liposomes, which act as "bait". researchgate.netpnas.org These liposomes are incubated with a cell lysate or a purified protein solution. pnas.org Proteins that bind to the liposomes are then isolated from the mixture by affinity purification, using streptavidin-conjugated beads that capture the biotin tag on the DHPE. researchgate.net After washing away non-specific binders, the captured proteins are eluted, separated by size using SDS-PAGE, and transferred to a membrane. The specific protein of interest is then detected using a primary antibody against that protein, followed by a secondary antibody, a process known as immunoblotting or Western blotting. pnas.orgnih.gov This method was used to demonstrate that saposin B enhances the binding of both glycolipids and phospholipids (B1166683) like Biotin-DHPE to the protein CD1d. pnas.org
Table 3: General Steps for a Biotin-DHPE Pull-Down Assay with Western Blot Detection
| Step | Procedure | Purpose | Source |
| 1. Bait Preparation | Incorporate this compound into liposomes. | To create a lipid surface presenting the biotin ligand. | researchgate.netpnas.org |
| 2. Incubation | Incubate this compound-liposomes with a protein mixture (e.g., cell extract). | To allow for the binding of interacting proteins to the liposomes. | researchgate.netpnas.org |
| 3. Affinity Capture | Add streptavidin-conjugated agarose (B213101) or magnetic beads to the mixture. | To isolate the liposome-protein complexes via the biotin-streptavidin interaction. | researchgate.net |
| 4. Elution | Wash the beads to remove non-specific binders and elute the captured proteins. | To recover the proteins that specifically bound to the liposomes. | researchgate.net |
| 5. Detection | Separate eluted proteins by SDS-PAGE and identify the target protein by Western blotting. | To confirm the presence and quantity of the specific interacting protein. | pnas.orgnih.gov |
Membrane-Specific Characterization
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, surface-based analytical technique used to study molecular interactions in real-time. biolinscientific.com It works by applying an alternating voltage to a piezoelectric quartz crystal sensor, causing it to oscillate at a specific resonance frequency. biolinscientific.com Changes in the sensor's frequency (ΔF) correspond to changes in the mass adsorbed on its surface, including coupled solvent, while changes in the dissipation (ΔD) provide information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed layer. biolinscientific.com This dual-parameter measurement makes QCM-D ideal for studying the complex process of vesicle adsorption and the formation of supported lipid bilayers (SLBs). nih.govfrontiersin.org
In the context of this compound studies, vesicles are prepared containing a mixture of a primary phospholipid, such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), and a specific molar percentage of this compound (or a similar biotinylated lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), DOPE-biotin). mdpi.comnih.gov When these vesicles are introduced into the QCM-D chamber, they interact with the sensor surface (commonly silicon dioxide, SiO₂). acs.orgnanoscience.com The process typically follows a distinct signature:
Vesicle Adsorption: An initial decrease in frequency (ΔF) and an increase in dissipation (ΔD) are observed as the soft, hydrated vesicles adsorb onto the sensor surface. nanoscience.com
Vesicle Rupture and SLB Formation: For SLB formation to occur, the adsorbed vesicles must rupture and fuse to form a continuous, planar lipid bilayer. nanoscience.com This event is marked by a significant increase in frequency (mass loss due to the release of trapped water from the vesicle interiors) and a sharp decrease in dissipation (the resulting bilayer is more rigid and less hydrated than the layer of adsorbed vesicles). nanoscience.com The final frequency shift for a typical SLB is around -25 Hz, with a very low dissipation shift (<1 x 10⁻⁶). acs.org
Protein Binding: Following the successful formation of a biotinylated SLB, a solution containing a biotin-binding protein, such as streptavidin or neutravidin, can be introduced. thermofisher.comnih.gov The specific binding of the protein to the exposed biotin headgroups of this compound results in a further decrease in frequency (mass increase from the bound protein) and an increase in dissipation (the protein layer adds a viscoelastic component). acs.orgresearchgate.net This step confirms the surface accessibility of the biotin moieties and the functionality of the bilayer for molecular recognition applications. researchgate.net
Research has demonstrated that the concentration of the biotinylated lipid within the vesicle can influence the subsequent protein binding. mdpi.com Studies using POPC vesicles with varying percentages of biotin-PE showed that while SLB formation was similar for concentrations between 2.5% and 10%, the frequency shift upon streptavidin binding increased with higher biotin-PE content, indicating more protein was bound. mdpi.com
| Experimental Step | Lipid Composition | Typical Frequency Shift (ΔF, Hz) | Typical Dissipation Shift (ΔD, x10⁻⁶) | Interpretation |
|---|---|---|---|---|
| SLB Formation | POPC / Biotin-PE (99:1) | ~ -26 Hz | < 1 | Formation of a rigid, planar supported lipid bilayer on SiO₂. acs.org |
| Streptavidin Binding | SLB with 2.5% Biotin-PE | ~ -123 Hz | ~ 4 | Binding of streptavidin to the biotinylated surface. mdpi.com |
| Streptavidin Binding | SLB with 10% Biotin-PE | ~ -138 Hz | ~ 5 | Increased streptavidin binding with higher biotin density. mdpi.com |
| Neutravidin Binding | SLB with 1% Biotin-PE | ~ -45 Hz | ~ 3.5 | Specific binding of neutravidin to the functionalized bilayer. acs.orgnih.gov |
Zeta potential is a measure of the magnitude of the electrostatic potential at the boundary of the layer of ions that remains associated with a particle when it moves through a liquid. creative-biostructure.com It is a critical parameter for predicting the stability of colloidal dispersions, including liposome suspensions. formulatorsampleshop.comresearchgate.net A high absolute zeta potential value, whether positive or negative (typically > |30| mV), indicates significant electrostatic repulsion between adjacent particles. creative-biostructure.comnih.gov This repulsion helps to overcome the natural tendency of particles to aggregate, thus ensuring the long-term stability of the dispersion. nih.gov Liposomes with a zeta potential between -10 mV and +10 mV are considered essentially neutral and are more prone to aggregation. researchgate.net
In studies developing dual-targeted liposomes, formulations containing DSPE-PEG(2000) Biotin were characterized. nih.gov The resulting liposomes exhibited a high positive zeta potential, which is indicative of good stability in the dispersion. nih.gov Similarly, other research on biotinylated liposomes has shown that stable formulations can be achieved, with their stability confirmed by consistent zeta potential measurements over weeks or even months. mdpi.com
Vii. Emerging Research Directions and Future Perspectives for Biotin Dhpe
Development of Novel Biotin (B1667282) DHPE Derivatives for Enhanced Functionality
The functional core of Biotin DHPE can be chemically modified to create derivatives with enhanced or novel properties tailored for specific research applications. A key area of development involves modifying the spacer arm that links the biotin moiety to the DHPE headgroup.
One of the most common derivatives is Biotin-X DHPE, which incorporates a 6-aminohexanoic acid spacer (the "X" group) between biotin and the phosphoethanolamine headgroup. biotium.combiotium.com This longer, flexible spacer arm serves to distance the biotin molecule from the lipid surface, which can reduce steric hindrance and improve its accessibility for binding to streptavidin or avidin (B1170675). chemie-brunschwig.ch This is particularly advantageous when large molecules or complexes are being tethered to the membrane surface. chemie-brunschwig.ch
Future development in this area is inspired by broader trends in bioconjugation chemistry. Researchers are exploring the creation of multifunctional probes that incorporate not only biotin but also other functionalities. biorxiv.org For instance, novel linker chemistries could include fluorescent dyes for simultaneous tracking, or reactive groups for "click" chemistry, allowing for the straightforward attachment of a wide array of other molecules post-incorporation into the membrane. biorxiv.org The lipid tails of DHPE could also be varied, using different fatty acids to alter the phase behavior of the lipid and its partitioning within membrane domains, or to enhance the stability of liposomes used in drug delivery systems. axispharm.comgoogle.com
Table 1: Comparison of this compound and a Common Derivative
| Feature | This compound | Biotin-X DHPE | Enhanced Functionality |
|---|---|---|---|
| Structure | Biotin directly linked to the PE headgroup. biotium.com | Contains a 6-aminohexanoic acid spacer between biotin and the PE headgroup. biotium.com | Reduced steric hindrance, improved accessibility of biotin. chemie-brunschwig.ch |
| Applications | Coupling avidin/streptavidin to membranes and liposomes. biotium.combiotium.com | Ideal for applications where bulky molecules are attached via the streptavidin bridge. chemie-brunschwig.chthermofisher.com | More efficient binding and assembly of complex structures on membrane surfaces. |
| Full Name | N-(Biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | N-((6-(Biotinoyl)amino)hexanoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | Provides greater flexibility and reach for the biotin moiety. biotium.com |
Integration of this compound Systems with Advanced Microfluidics and Lab-on-a-Chip Devices
The integration of this compound into microfluidic and lab-on-a-chip systems is a significant step toward the miniaturization and automation of complex biological assays. These platforms offer precise fluid control, high-throughput capabilities, and reduced reagent consumption. rsc.org The biotin-streptavidin interaction is a robust and highly specific method for immobilizing biological components within these devices. researchgate.net
This compound is used to create supported lipid bilayers (SLBs) on the surfaces of microfluidic channels. These SLBs mimic the cell membrane and can be functionalized by binding streptavidin-conjugated proteins or other molecules to the incorporated this compound. This approach has been used to study the movement and separation of membrane species under flow conditions. nih.gov For example, researchers have constructed "2D packed beds" in microfluidic devices using crosslinked lipids to create obstacles, and then analyzed the shear-driven motion of Biotin-X DHPE complexed with fluorescently labeled streptavidin. nih.gov
The use of this compound-containing liposomes is also being explored in lab-on-a-chip systems for applications such as biosensing and studying membrane transport. biotium.comosti.gov The ability to manipulate droplets and vesicles containing these functionalized lipids opens up possibilities for high-throughput screening and diagnostics on a chip. rsc.orgresearchgate.net
Computational Modeling and Simulation of this compound in Complex Membrane Environments
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the behavior of lipid membranes at an atomic level. These methods provide insights that are often difficult to obtain through experimental means alone. This compound and its derivatives are being included in these simulations to better understand their influence on membrane properties and their interactions with other molecules.
Researchers have used MD simulations to investigate the detailed interactions between peptides and lipid bilayers that contain this compound. iitj.ac.in These simulations can reveal how the presence of the biotinylated lipid affects membrane structure, dynamics, and the binding or insertion of proteins. iitj.ac.in
Furthermore, continuum modeling approaches are used to predict larger-scale membrane phenomena, such as curvature sensing by proteins. biorxiv.org In these studies, experimental validation is often performed using giant unilamellar vesicles (GUVs) that are tethered to surfaces via biotinylated lipids like this compound. biorxiv.orgnih.gov By combining computational models with experimental data from systems utilizing this compound, scientists can develop and refine theories on how proteins shape and sense membrane curvature, a fundamental process in cell biology. biorxiv.orgnih.gov
Table 2: Research Utilizing Biotinylated Lipids in Conjunction with Computational Modeling
| Research Area | Experimental System | Computational Method | Insights Gained | Citation |
|---|---|---|---|---|
| Peptide-Membrane Interaction | Liposomes containing this compound and TRITC DHPE | Molecular Dynamics (MD) Simulation | Detailed analysis of peptide self-assembly and interaction with the lipid bilayer. | iitj.ac.in |
| Membrane Bending by Proteins | GUVs with Texas Red-DHPE and biotinylated lipids for tethering. | "Stickers and spacers" model; Mem3DG simulation. | Understanding how intrinsically disordered proteins work together to apply bending stresses to the membrane. | biorxiv.orgnih.gov |
| Protein Curvature Sensing | Vesicles with varying lipid compositions, tethered by biotinylated lipids. | Bilayer continuum model. | Prediction of how membrane composition affects the recruitment of proteins to curved regions. | biorxiv.org |
Exploration in Synthetic Biology and Artificial Cell Construction
Synthetic biology aims to design and construct new biological parts, devices, and systems, including the ambitious goal of building an artificial cell from the bottom up. nih.gov In this context, this compound serves as a critical molecular linker, enabling the assembly and functionalization of the artificial cell's container, which is typically a liposome (B1194612) or giant unilamellar vesicle (GUV). nih.govmdpi.com
By incorporating this compound into the lipid bilayer of a GUV, researchers can use streptavidin as a bridge to anchor various components to the membrane surface or interior. nih.gov This strategy has been proposed for anchoring a reconstructed cytoskeleton to the inner leaflet of the artificial cell membrane, which is essential for providing structural support and enabling processes like growth and division. nih.gov
Biotinylated lipids are also used to immobilize and study enzyme reactions within or on the surface of liposomes, a key step towards creating metabolic artificial cells. plos.org For example, in experiments reconstituting phospholipid biosynthesis from gene-encoded enzymes inside vesicles, a biotinylated lipid (DSPE-PEG-biotin) was used to facilitate the handling of the liposomes. plos.org The study of protein-induced membrane deformation using GUVs containing this compound also provides fundamental knowledge for engineering the physical behaviors of artificial cells. pnas.org
Application in High-Throughput Screening Methodologies for Biomolecular Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, and it is a cornerstone of modern drug discovery. nih.gov The specific and strong biotin-streptavidin interaction is frequently exploited to immobilize one of the binding partners in an HTS assay. nih.gov
This compound enables the adaptation of this principle to membrane-associated targets. A particularly promising application is in the development of cell-based screening assays. A semi-automated cell panning protocol has been developed using Biotin-X DHPE to label the surface of living cells. mdpi.com These biotinylated cells, which present membrane proteins in their natural conformation, can then be captured using streptavidin-coated magnetic beads. This method was used to efficiently screen a phage display library for antibodies targeting a specific cell surface receptor and has the potential to be scaled up for HTS applications. mdpi.com
Moreover, liposomes incorporating this compound can be used to immobilize membrane proteins for analysis in affinity chromatography formats, which can be adapted for HTS to discover molecules that interact with these proteins. thermofisher.com The development of immunoaffinity chromatographic biosensing systems, which use biotin-derivatized liposomes as signal amplifiers, further highlights the versatility of these lipids in creating sensitive and high-throughput analytical methods for biomolecular discovery. acs.org
Q & A
Q. What are the standard protocols for incorporating Biotin DHPE into lipid bilayers or vesicles?
this compound is integrated into lipid bilayers via vesicle reconstitution. Typically, it is mixed with phospholipids (e.g., DOPC) and cholesterol in organic solvent, followed by solvent evaporation and hydration to form vesicles . The biotin moiety enables subsequent streptavidin-mediated binding for protein immobilization or ligand-receptor studies. Critical parameters include lipid-to-Biotin DHPE molar ratios (e.g., 1–5 mol%) and validation of bilayer integrity via fluorescence microscopy or AFM .
Q. How can this compound be characterized for purity and structural fidelity in experimental systems?
Characterization involves mass spectrometry (MS) for molecular weight confirmation and thin-layer chromatography (TLC) to assess lipid purity . For new compounds, nuclear magnetic resonance (NMR) is used to verify the amide bond formation between biotin and DHPE. Purity thresholds (>95%) are essential to minimize non-specific interactions in binding assays .
Q. What controls are necessary to validate specificity in biotin/anti-biotin binding assays using this compound?
Key controls include:
- Using non-biotinylated DHPE (e.g., Texas Red DHPE) to rule out fluorophore interference .
- Substituting anti-biotin antibodies with non-specific antibodies (e.g., anti-DNP) to test cross-reactivity .
- Omitting this compound in the lipid bilayer to confirm signal dependence on biotin presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence signals during protein-binding assays with this compound?
Discrepancies may arise from fluorophore orientation (e.g., para- vs. ortho-Texas Red DHPE). For instance, para-Texas Red DHPE showed negligible fluorescence change post-antibody binding compared to ortho derivatives, highlighting steric or electronic effects on quenching . To mitigate this, optimize fluorophore placement and validate with orthogonal techniques like surface plasmon resonance (SPR).
Q. What methodologies improve the conjugation efficiency of this compound with amino-terminated glycans or proteins?
Conjugation efficiency depends on activating this compound’s carboxyl group using carbodiimide crosslinkers (e.g., EDC) with NHS esters. However, DHPE’s poor solubility in dichloromethane or chloroform can limit yields (~63%). Solvent optimization (e.g., adding detergents) or alternative linkers (e.g., HOBT) may enhance reactivity . Post-conjugation, validate via MALDI-TOF MS or SDS-PAGE with streptavidin probes .
Q. How does this compound’s incorporation into viral envelopes enhance membrane fusion tracking in virology studies?
this compound is co-incubated with viral particles (e.g., influenza) to label envelopes. Subsequent streptavidin-functionalized probes enable real-time tracking of membrane fusion kinetics using fluorescence resonance energy transfer (FRET) or single-particle tracking . Critical considerations include maintaining viral infectivity post-labeling and calibrating this compound concentrations to avoid membrane disruption .
Q. What analytical strategies address non-specific protein adsorption in this compound-functionalized biosensors?
Non-specific adsorption is minimized by:
Q. How can computational modeling guide the design of this compound-based probes for high-specificity ligand binding?
Molecular dynamics (MD) simulations predict the orientation and mobility of this compound in bilayers, informing optimal spacer lengths (e.g., hexanoic acid vs. PEG linkers) for ligand accessibility . Docking studies further optimize biotin-avidin binding kinetics, reducing steric hindrance from adjacent lipids .
Data Analysis & Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response curves in this compound-mediated binding assays?
Use nonlinear regression models (e.g., Hill equation) to calculate binding affinity (Kd) and cooperativity. Normalize data to controls (e.g., non-biotinylated vesicles) and apply error propagation methods for fluorescence intensity measurements . Tools like GraphPad Prism or Python’s SciPy suite are standard for curve fitting .
Q. How should researchers design experiments to distinguish between specific and non-specific interactions in this compound systems?
Employ a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
